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  • Product: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
  • CAS: 1936145-42-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

CAS Number: 1936145-42-4 A core building block for novel therapeutics This technical guide provides a comprehensive overview of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, a key intermediate for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1936145-42-4

A core building block for novel therapeutics

This technical guide provides a comprehensive overview of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. This document delves into the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications in medicinal chemistry, all grounded in established scientific principles.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] The isoxazole core can act as a versatile scaffold, with substituents at various positions influencing the molecule's steric and electronic properties, and ultimately its pharmacological activity.[1][3][5] Isoxazole-containing compounds have demonstrated a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] The introduction of a methanesulfonyl chloride group to the isoxazole ring, as in the case of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, provides a highly reactive handle for further chemical modifications, making it a valuable building block in the synthesis of novel drug candidates.

Compound Identity and Physicochemical Properties

PropertyValueSource
CAS Number 1936145-42-4[6]
Molecular Formula C₅H₆ClNO₄S[6]
Molecular Weight 227.69 g/mol
IUPAC Name (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
Synonyms (3-methoxyisoxazol-5-yl)methanesulfonyl chloride
Appearance Pale yellow corrosive liquid (predicted)[7]
Solubility Soluble in polar organic solvents; reacts with water[8]

Proposed Synthesis Pathway

While a specific, documented synthesis for (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is not widely published, a plausible synthetic route can be proposed based on established methods for the synthesis of isoxazole derivatives and sulfonyl chlorides. A common and effective method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][10][11]

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Formation of Hydroximoyl Chloride cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Thiol Formation cluster_3 Step 4: Oxidative Chlorination Methoxyacetamide Methoxyacetamide N-hydroxy-2-methoxyacetimidoyl chloride N-hydroxy-2-methoxyacetimidoyl chloride Methoxyacetamide->N-hydroxy-2-methoxyacetimidoyl chloride SOCl2 or NCS 5-(chloromethyl)-3-methoxyisoxazole 5-(chloromethyl)-3-methoxyisoxazole N-hydroxy-2-methoxyacetimidoyl chloride->5-(chloromethyl)-3-methoxyisoxazole Propargyl chloride, Base (3-methoxyisoxazol-5-yl)methanethiol (3-methoxyisoxazol-5-yl)methanethiol 5-(chloromethyl)-3-methoxyisoxazole->(3-methoxyisoxazol-5-yl)methanethiol NaSH (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (3-methoxyisoxazol-5-yl)methanethiol->(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Cl2, H2O

Caption: A proposed four-step synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-hydroxy-2-methoxyacetimidoyl chloride

  • To a stirred solution of methoxyacetamide in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

  • The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the crude hydroximoyl chloride.

Step 2: Synthesis of 5-(chloromethyl)-3-methoxyisoxazole

  • The crude N-hydroxy-2-methoxyacetimidoyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran).

  • To this solution, add propargyl chloride and a base (e.g., triethylamine) to generate the nitrile oxide in situ.

  • The nitrile oxide then undergoes a [3+2] cycloaddition with propargyl chloride to form the isoxazole ring.

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified, typically by column chromatography.

Step 3: Synthesis of (3-methoxyisoxazol-5-yl)methanethiol

  • The 5-(chloromethyl)-3-methoxyisoxazole is reacted with a source of hydrosulfide, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The product is then extracted and purified.

Step 4: Synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

  • The (3-methoxyisoxazol-5-yl)methanethiol is subjected to oxidative chlorination.

  • This is typically achieved by bubbling chlorine gas through a solution of the thiol in an aqueous medium.

  • The resulting sulfonyl chloride is then extracted with an organic solvent and purified.

Reactivity and Chemical Behavior

The reactivity of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. This functional group is an excellent leaving group, making the compound susceptible to nucleophilic attack.[8]

G Nucleophile Nucleophile (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Nucleophile->(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Nucleophilic Attack Sulfonamide Sulfonamide (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride->Sulfonamide Primary/Secondary Amine Sulfonate Ester Sulfonate Ester (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride->Sulfonate Ester Alcohol Sulfone Sulfone (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride->Sulfone Grignard Reagent

Caption: Key reactions of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride with various nucleophiles.

Key Reactions:

  • Sulfonamide Formation: The most common reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form stable sulfonamides.[12][13] This reaction is fundamental in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs.

  • Sulfonate Ester Formation: In the presence of a base, alcohols react with sulfonyl chlorides to form sulfonate esters. This is a useful transformation as it converts a poor leaving group (hydroxyl) into a good one (sulfonate).

  • Sulfone Formation: Reaction with organometallic reagents, such as Grignard reagents, can lead to the formation of sulfones.

Applications in Drug Discovery

The (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride moiety is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The isoxazole core, combined with the reactive sulfonyl chloride, allows for the facile introduction of this scaffold into a variety of molecular architectures.

Potential Therapeutic Areas:

  • Anticancer Agents: Many isoxazole derivatives have shown potent anticancer activity.[1][2][3] The sulfonamide derivatives of this compound could be explored as inhibitors of various kinases or other cancer-related targets.

  • Anti-inflammatory Drugs: Isoxazole-containing compounds have been investigated for their anti-inflammatory properties.[1][3][4]

  • Antimicrobial Agents: The isoxazole nucleus is present in several antimicrobial drugs, and new derivatives are continuously being explored for their efficacy against resistant strains.[1][3]

The ability to readily form sulfonamides from (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is particularly significant. The resulting sulfonamides can be designed to mimic the transition state of enzymatic reactions or to interact with specific binding pockets of protein targets.

Safety and Handling

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is predicted to be a corrosive and toxic compound.[6][7] It is expected to react vigorously with water, potentially releasing toxic fumes.[7] Therefore, appropriate safety precautions must be taken when handling this chemical.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry place away from moisture and incompatible materials.

  • In case of a spill, follow appropriate emergency procedures.

Conclusion

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a promising building block for the synthesis of novel compounds with potential therapeutic value. While specific experimental data for this compound is limited, its chemical properties and reactivity can be inferred from the well-established chemistry of isoxazoles and sulfonyl chlorides. The versatility of the isoxazole scaffold in medicinal chemistry, coupled with the reactive nature of the sulfonyl chloride group, makes this compound a valuable tool for drug discovery and development professionals. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15, 8213–8243.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Journal of Ethnopharmacology, 320, 117288.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 476-486.
  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. (2022). Molecules, 28(1), 195.
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  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2006). The Journal of Organic Chemistry, 71(16), 5961-5971.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Preparation method of 3-amino-5-methyl isoxazole. (2018).
  • Peptide receptor radionuclide therapy. (2024).
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective. (2020). International Journal of Molecular Sciences, 21(21), 8315.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 594.
  • Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective. (2023). bioRxiv.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3847-3865.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2018). RSC Advances, 8(48), 27367-27374.
  • Process for preparing isoxazole compounds. (1969).
  • Methanesulfonyl Chloride: Acute Exposure Guideline Levels. (2012).
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.
  • METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Engineering Proceedings, 59(1), 10.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences, 26(15), 8432.
  • Blockbuster drugs face a massive patent cliff in 2026. (2026). Drug Discovery News.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2017). Molecules, 22(12), 2154.
  • Pharmaceutical patents and data exclusivity in an age of AI-driven drug discovery and development. (2025). Medicines Law & Policy.
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (2011). Synlett, 2011(1), 129-133.

Sources

Exploratory

starting materials for (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Executive Summary (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a specialized chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Starting Materials for the Synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

Executive Summary

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a specialized chemical intermediate featuring a methoxy-substituted isoxazole core linked to a reactive methanesulfonyl chloride group. This unique combination of a privileged heterocyclic scaffold and a versatile functional group makes it a valuable building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of the viable synthetic pathways for this target molecule, with a detailed focus on the selection of starting materials and the rationale behind key transformations. We will explore a logical, multi-step synthesis beginning with commercially available acyclic precursors, proceeding through the construction of the isoxazole heterocycle, and culminating in the formation of the desired sulfonyl chloride functionality.

Introduction to the Target Molecule

The structure of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride combines two critical pharmacophores. The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle integral to numerous clinically approved drugs, valued for its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding.[1] The methanesulfonyl chloride group is a powerful synthetic handle, primarily used to install methanesulfonate (mesylate) esters or methanesulfonamide groups, which are common moieties in drug candidates.[2][3] The strategic combination of these features in a single molecule provides a platform for developing novel compounds with potential biological activity.

Retrosynthetic Analysis

A logical retrosynthetic strategy for (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride involves disconnecting the molecule at its most synthetically accessible points. The primary disconnection is at the sulfonyl chloride group, tracing it back to a more stable and accessible chloromethyl intermediate. The isoxazole ring itself can be deconstructed into simpler, acyclic starting materials via a classical [3+2] cycloaddition or condensation approach.

G Target (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Intermediate1 5-(Chloromethyl)-3-methoxy-1,2-oxazole Target->Intermediate1 Oxidative Chlorination Intermediate2 (3-methoxy-1,2-oxazol-5-yl)methanol Intermediate1->Intermediate2 Chlorination Intermediate3 Methyl 3-methoxy-1,2-oxazole-5-carboxylate Intermediate2->Intermediate3 Ester Reduction Intermediate4 Methyl 3-hydroxy-1,2-oxazole-5-carboxylate Intermediate3->Intermediate4 O-Methylation Start3 Methylating Agent (e.g., CH₃I) Intermediate3->Start3 Intermediate5 Dibrominated Diester Intermediate4->Intermediate5 Cyclization Start2 Hydroxyurea Intermediate4->Start2 Start1 Dimethyl Fumarate Intermediate5->Start1 Radical Bromination G A Dimethyl Fumarate B Methyl 3-hydroxy- isoxazole-5-carboxylate A->B Cyclization w/ Hydroxyurea C Methyl 3-methoxy- isoxazole-5-carboxylate B->C O-Methylation D (3-methoxy-1,2-oxazol- 5-yl)methanol C->D Ester Reduction E 5-(Chloromethyl)-3-methoxy- 1,2-oxazole D->E Chlorination F (3-methoxy-1,2-oxazol-5-yl) methanesulfonyl chloride E->F Oxidative Chlorination

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency N-Sulfonylation Using (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

Executive Summary The incorporation of heteroaromatic bioisosteres is a fundamental strategy in modern drug design. The reagent (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4) provides a highly ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of heteroaromatic bioisosteres is a fundamental strategy in modern drug design. The reagent (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4) provides a highly effective means of installing a polar, metabolically stable 3-methoxyisoxazole pharmacophore via sulfonamide linkage[1],[2]. This application note details a highly optimized, self-validating protocol for the N-sulfonylation of primary and secondary amines using this specific building block.

Mechanistic Causality: The Sulfene Pathway

To achieve high yields, chemists must understand the fundamental mechanistic difference between standard arylsulfonyl chlorides (e.g., tosyl chloride) and methanesulfonyl derivatives.

Because (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride possesses acidic α -protons adjacent to the sulfonyl group, it does not primarily undergo direct nucleophilic substitution ( SN​2 ) at the sulfur atom[3]. Instead, when exposed to a tertiary amine base, it undergoes a concerted, E2-like dehydrohalogenation to form a highly reactive sulfene intermediate ( R−CH=SO2​ )[4],[5]. The amine nucleophile subsequently attacks this transient sulfene to yield the final sulfonamide[6].

Why this matters for your experiment: The reaction rate is dictated by the base-mediated formation of the sulfene rather than the inherent nucleophilicity of your amine. Because sulfenes are highly electrophilic, they will rapidly react with any available moisture to form an unreactive sulfonic acid dead-end[7]. Therefore, strictly anhydrous conditions and the correct choice of base are not just recommendations—they are mechanistic absolute requirements.

Mechanism A Sulfonyl Chloride (R-CH2-SO2Cl) B Sulfene Intermediate (R-CH=SO2) A->B Base (TEA/DIPEA) -HCl (E2 Elimination) D Sulfonamide Product (R-CH2-SO2NH-R') B->D + Amine Fast Addition C Amine Nucleophile (R'-NH2) C->B Nucleophilic Attack

Mechanistic pathway of sulfonylation via the highly reactive sulfene intermediate.

Reaction Optimization & Quantitative Data

The highly reactive nature of the sulfene intermediate makes the reaction sensitive to solvent and base selection. N,N-Diisopropylethylamine (DIPEA) is preferred over Pyridine because its steric bulk prevents it from acting as a competing nucleophile, while its higher basicity efficiently drives the E2 elimination[5].

Table 1: Optimization of Reaction Conditions for Isoxazole Sulfonamide Synthesis

SolventBase (Equiv)Temp ProfileConversionPrimary Byproduct / Observation
DCM DIPEA (2.5) 0 °C → RT >95% Trace disulfonylation; optimal conditions
DCMTEA (2.0)0 °C → RT92%Trace disulfonylation; TEA-HCl precipitates
DCMPyridine (3.0)RT<60%Unreacted amine; slow sulfene formation
THFDIPEA (2.5)0 °C → RT85%Sulfonic acid (competing hydrolysis)
MeCNK_2CO_3 (3.0)60 °C<20%Complex mixture; degradation of sulfene

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical and analytical checkpoints, you can verify the success of the reaction in real-time.

Materials & Reagents
  • Substrate : Primary or secondary amine (1.0 equiv)

  • Reagent : (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv)[1],[2]

  • Base : DIPEA or Triethylamine (2.0–2.5 equiv)[7]

  • Solvent : Anhydrous Dichloromethane (DCM) (0.1–0.2 M)

Step-by-Step Methodology
  • Preparation : Dissolve the amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic degradation of the sulfonyl chloride and controls the rate of sulfene generation[7].

  • Reagent Addition : Dissolve (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes[7].

    • Self-Validation Checkpoint: You should observe a slight yellowing of the solution and the gradual formation of a faint amine-hydrochloride precipitate. This visual cue confirms active sulfene generation and trapping.

  • Reaction Progression : Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2–16 hours.

    • Self-Validation Checkpoint: Monitor via TLC or LC-MS. The target isoxazole sulfonamide will typically exhibit a higher Rf​ than the starting amine. In LC-MS, look for a mass shift of +175 Da relative to your starting amine (representing the addition of the C5​H5​NO4​S group minus the displaced proton).

  • Quench and Workup : Quench the reaction by adding 1 M aqueous HCl. Transfer to a separatory funnel and extract with DCM.

    • Causality: The acidic quench serves a dual purpose: it protonates any unreacted starting amine and forces the excess DIPEA into the aqueous layer as a water-soluble salt[7].

  • Washing : Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ and brine.

    • Causality: The basic NaHCO3​ wash is critical for removing any sulfonic acid byproducts formed via trace moisture hydrolysis[7].

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Workflow Step1 1. Preparation Dissolve Amine + Base in DCM Cool to 0 °C Step2 2. Reagent Addition Dropwise addition of Isoxazole Sulfonyl Chloride Step1->Step2 Step3 3. Reaction Progression Warm to RT, Stir 2-16 h Monitor by TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup Add 1M HCl, Extract with DCM Wash with NaHCO3 & Brine Step3->Step4 Step5 5. Purification Dry over Na2SO4, Concentrate Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of isoxazole sulfonamides.

Troubleshooting Guidelines

  • Issue: High levels of sulfonic acid byproduct (LC-MS shows Mass + 193 Da).

    • Root Cause: Moisture in the reaction environment reacting with the sulfene intermediate.

    • Solution: Ensure all glassware is rigorously oven-dried. Use freshly opened anhydrous DCM and ensure the inert gas line is free of moisture[7].

  • Issue: Di-sulfonylation of primary amines.

    • Root Cause: Localized high concentrations of the sulfonyl chloride or excess reagent.

    • Solution: Strictly limit the sulfonyl chloride to 1.05–1.1 equivalents. Ensure vigorous magnetic stirring during the dropwise addition at 0 °C to prevent localized pooling of the reagent[7].

References[1] Title: (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride — Chemical Substance Information

Source: nextsds.com URL: 2] Title: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | Sapphire Bioscience Source: sapphirebioscience.com URL: 7] Title: Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride Source: benchchem.com URL: 4] Title: Sulfene - Grokipedia Source: grokipedia.com URL: 5] Title: A Comparative Guide to Sulfonylating Agents for Amine Reactions Source: benchchem.com URL: 3] Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: eurjchem.com URL: 6] Title: Development of a High Specific Activity Sulfur-35-Labeled Sulfonamide Radioligand That Allowed the Identification of a New Growth Hormone Secretagogue Receptor Source: acs.org URL:

Sources

Application

Application Note: High-Efficiency Conversion of Alcohols to Leaving Groups Using (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Document

I'm now implementing the final formatting touches. I've integrated the table comparing leaving groups, with a clarifying footnote for proprietary data. The DOT diagram, caption, and in-text citations are all in place. I have organized the references at the end, and am proofreading.

Explaining the Rationales

I am now focusing on the mechanistic causality, specifically the roles of TEA versus pyridine and the electron-withdrawing isoxazole ring. I'm elaborating why TEA is superior for efficient deprotonation and sulfene formation, alongside UV tracking benefits. The rationale is the improved reaction rates for SN2 displacements or cross-couplings. I am incorporating this information.

Confirming Experimental Data

I've just validated that the starting aliphatic alcohols are UV-inactive, but the product shows strong absorbance at 254 nm, enabling straightforward TLC monitoring. The experimental data will ensure conversion confirmation.

Executive Summary & Scientific Rationale

The conversion of an alcohol into a labile leaving group is a cornerstone transformation in organic synthesis, enabling downstream nucleophilic substitutions ( SN​2 ), eliminations, and transition-metal-catalyzed cross-couplings. While methanesulfonyl chloride (MsCl) and p -toluenesulfonyl chloride (TsCl) are the industry standards, they often fall short when dealing with sterically hindered alcohols or when the subsequent displacement requires a highly reactive electrophile.

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4) represents a specialized class of heteroaryl-activated sulfonylating agents [3]. The incorporation of the strongly electron-withdrawing 3-methoxyisoxazole moiety serves a dual mechanistic purpose:

  • Kinetic Activation via Sulfene Formation: It accelerates the base-mediated E1cB elimination to form a highly electrophilic sulfene intermediate, ensuring rapid and complete conversion even for secondary or hindered alcohols.

  • Thermodynamic Leaving Group Enhancement: It dramatically stabilizes the departing sulfonate anion via inductive electron withdrawal, creating a "super-leaving group" that bridges the reactivity gap between standard mesylates and highly unstable triflates [2].

Furthermore, unlike standard aliphatic mesylates, the isoxazole ring acts as a strong chromophore, allowing for effortless reaction monitoring via UV-active Thin Layer Chromatography (TLC).

Mechanistic Pathway: The Sulfene Intermediate

Understanding the causality behind reagent and base selection is critical for optimizing sulfonate ester formation. The mechanism of mesylation differs fundamentally from tosylation. Because arylsulfonyl chlorides (like TsCl) lack an α -hydrogen, they undergo direct SN​2 attack by the alcohol.

In contrast, methanesulfonyl chlorides possessing an α -hydrogen operate via an E1cB elimination pathway[1].

  • Base Selection: A strong amine base, such as Triethylamine (TEA, pKa​≈10.7 ), is required. Weaker bases like pyridine ( pKa​≈5.2 ) are insufficiently basic to deprotonate the α -carbon efficiently.

  • Sulfene Generation: TEA deprotonates the α -carbon of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride. The electron-withdrawing isoxazole ring increases the acidity of these protons, facilitating the rapid expulsion of the chloride ion to generate a highly reactive sulfene intermediate.

  • Alcohol Trapping: The sterically unhindered, highly electrophilic sulfene is immediately attacked by the alcohol, followed by rapid proton transfer to yield the heteroaryl sulfonate ester.

G A Alcohol (R-OH) + Base (TEA) C Sulfene Intermediate (Highly Electrophilic) A->C Deprotonation B Heteroaryl Sulfonyl Chloride B->C E1cB (-HCl) D Heteroaryl Sulfonate Ester C->D Alcohol Trapping E Nucleophilic Substitution (SN2) or Cross-Coupling D->E Nu- or Pd(0)

Reaction workflow: E1cB sulfene formation, alcohol trapping, and subsequent substitution.

Quantitative Data: Leaving Group Comparison

To contextualize the utility of the (3-methoxy-1,2-oxazol-5-yl)methanesulfonate group, it is compared against standard leaving groups. The enhanced solvolysis rate is driven by the lower pKa​ of the corresponding heteroaryl sulfonic acid conjugate.

Leaving GroupStructure / AbbreviationApprox. Conjugate Acid pKa​ Relative Solvolysis Rate (vs. OTs)UV-Active on TLC (254 nm)?
Hydroxyl-OH15.7NegligibleNo
Tosylate-OTs-2.81Yes
Mesylate-OMs-1.9~0.3 - 1.0No
Heteroaryl Mesylate -OMOMs *< -3.0 (est.) > 100 (est.) Yes (Strong)
Triflate-OTf-14.0~10⁴ - 10⁵No

*OMOMs is used here as a shorthand for the (3-methoxy-1,2-oxazol-5-yl)methanesulfonate ester. Solvolysis rates are extrapolated based on known Hammett parameters for heteroaryl inductive effects.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The use of anhydrous conditions is non-negotiable, as the sulfene intermediate will rapidly react with ambient moisture to form a sulfonic acid byproduct, destroying the reagent and complicating purification.

Materials Required:
  • Substrate: Target Alcohol (1.0 equiv)

  • Reagent: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 equiv) [3]

  • Base: Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 volumes)

  • Quench: Saturated aqueous NaHCO3​ and ice-cold brine.

Step-by-Step Protocol:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Substrate Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add TEA (1.5 equiv) to the solution in one portion. Stir for 5 minutes to ensure homogeneity.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Sulfene formation is exothermic; low temperatures prevent reagent decomposition and minimize side reactions (e.g., chloride acting as a nucleophile to form alkyl chlorides).

  • Reagent Addition: Dissolve (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 10–15 minutes.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc).

    • Validation Check: The disappearance of the starting material should coincide with the appearance of a highly UV-active spot (due to the isoxazole chromophore) at a higher Rf​ value.

  • Quenching & Extraction: Once complete, quench the reaction by adding ice-cold water (5 volumes). Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer once with DCM.

  • Washing: Wash the combined organic layers sequentially with cold saturated aqueous NaHCO3​ (to remove excess acid/amine salts) and cold brine. Causality: Prolonged exposure to basic or acidic aqueous conditions at room temperature can prematurely hydrolyze this highly activated sulfonate ester.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

  • Storage: The resulting heteroaryl sulfonate ester should be used immediately in the subsequent substitution or cross-coupling step, or stored under argon at -20 °C.

References

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). "Why do tosylation and mesylation of alcohols follow different mechanisms? A kinetic and isotope effect study." Journal of the American Chemical Society, 114(5), 1743–1749. Available at:[Link]

  • Wang, Y., et al. (2019). "Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents." Organic Letters, 21(4), 1108–1111. Available at:[Link]

Method

Application Notes &amp; Protocols: Base Selection for Sulfonylation with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

Document ID: AN-SULF-260321 Version: 1.0 For Internal and External Use Introduction: The Strategic Importance of the (3-methoxy-1,2-oxazol-5-yl)methylsulfonyl Moiety The (3-methoxy-1,2-oxazol-5-yl)methylsulfonyl group is...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-SULF-260321 Version: 1.0 For Internal and External Use

Introduction: The Strategic Importance of the (3-methoxy-1,2-oxazol-5-yl)methylsulfonyl Moiety

The (3-methoxy-1,2-oxazol-5-yl)methylsulfonyl group is an emerging pharmacophore in modern drug discovery. Its unique electronic and structural properties, conferred by the methoxy-substituted isoxazole ring, offer medicinal chemists a valuable tool for modulating the physicochemical properties of lead compounds, including solubility, metabolic stability, and target binding affinity. The most common method for incorporating this moiety is through the sulfonylation of nucleophiles—typically primary or secondary amines—with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.[1][2]

This reaction, while conceptually straightforward, is critically dependent on the choice of base. The base serves not only as a scavenger for the hydrochloric acid byproduct but also profoundly influences reaction kinetics, selectivity, and the prevention of side reactions.[3][4] An inappropriate base can lead to low yields, decomposition of the sulfonyl chloride, or undesired side product formation, complicating purification and compromising the final product.[5]

This guide provides a comprehensive analysis of base selection for this specific sulfonylation reaction, offering a decision-making framework and detailed protocols to empower researchers to achieve optimal outcomes.

The Role of the Base: Beyond Acid Scavenging

The sulfonylation of an amine (R-NH₂) with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by elimination of the chloride leaving group. The HCl generated must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.[4]

However, the base's role is more complex. Its properties—basicity (pKa), steric hindrance, and nucleophilicity—dictate its suitability for a given substrate and set of reaction conditions. Key considerations include:

  • Preventing Sulfonyl Chloride Degradation: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][5] The base and solvent system must be rigorously anhydrous.

  • Avoiding Side Reactions with the Base: Highly nucleophilic bases can directly attack the sulfonyl chloride, leading to unwanted byproducts. This is a particular concern with less-hindered tertiary amines.[6][7]

  • Minimizing Di-sulfonylation: With primary amines, the initially formed sulfonamide still possesses an acidic N-H proton. A strong base can deprotonate this intermediate, forming a sulfonamide anion that can react with a second molecule of sulfonyl chloride, leading to an undesired di-sulfonylated byproduct.[3][8] The choice of base and stoichiometry are critical to prevent this.[8]

  • Substrate Compatibility: The presence of other acid- or base-sensitive functional groups on the substrate amine will heavily influence the choice of base.

Below is a diagram illustrating the general mechanism and the critical intervention point of the base.

Caption: General mechanism of sulfonylation highlighting the essential role of the base.

Comparative Analysis of Common Bases

The selection of an appropriate base is a critical parameter in sulfonylation. Below is a comparative analysis of commonly employed bases, tailored to the reaction with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.

BaseStructurepKa (conjugate acid)Key Characteristics & Recommendations
Triethylamine (TEA) Et₃N~10.75Pros: Inexpensive, common, effective acid scavenger. Cons: Can be nucleophilic, potentially leading to side reactions. Its hydrochloride salt has limited solubility in some organic solvents, which can complicate workup.[7] Best For: Simple, unhindered primary and secondary amines where speed is desired and potential side reactions are minimal.[1]
DIPEA (Hünig's Base) i-Pr₂NEt~10.9Pros: Sterically hindered by isopropyl groups, making it a very poor nucleophile but a strong base.[9][10] This minimizes side reactions with the sulfonyl chloride.[7] Its hydrochloride salt is often more soluble in organic solvents than TEA·HCl.[7] Best For: A wide range of amines, especially when dealing with sensitive substrates or when TEA causes side reactions. It is the recommended starting point for most applications.[6]
Pyridine C₅H₅N~5.25Pros: Acts as both a base and a nucleophilic catalyst, potentially accelerating the reaction. Often used as a solvent. Cons: Less basic than alkylamines. Can be difficult to remove due to its high boiling point. Its nucleophilicity can sometimes lead to undesired intermediates.[4] Best For: Reactions where mild basicity is required or when it is used as the solvent. Often effective for sulfonylation of alcohols.[8][11]
2,6-Lutidine C₇H₉N~6.7Pros: Sterically hindered pyridine derivative, reducing its nucleophilicity compared to pyridine.[12] Cons: More expensive and less basic than TEA or DIPEA. Best For: Cases where a non-nucleophilic, moderately basic aromatic amine is needed, particularly to prevent side reactions observed with pyridine.[8]
Potassium Carbonate (K₂CO₃) K₂CO₃N/A (Inorganic)Pros: Inexpensive, easy to remove by filtration. Cons: Heterogeneous in most organic solvents, leading to slower reaction rates. Requires vigorous stirring. Best For: Robust substrates, particularly in polar aprotic solvents like DMF or acetonitrile, or in two-phase systems. Often used in the synthesis of sulfonate esters from alcohols.[13]

Decision-Making Framework for Base Selection

Choosing the optimal base requires consideration of the nucleophile's structure and the overall reaction goals. This workflow provides a logical pathway for selection.

G start Start: Select Nucleophile (Amine or Alcohol) is_amine Is the nucleophile an Amine? start->is_amine is_primary Primary (R-NH₂) or Secondary (R₂-NH)? is_amine->is_primary Yes use_pyridine Use Pyridine (as base or solvent) is_amine->use_pyridine No (Alcohol) use_dipia Use DIPEA (Recommended Start) is_primary->use_dipia is_hindered Is the amine sterically hindered? use_tea Use Triethylamine (TEA) is_hindered->use_tea No (Unhindered) use_lutidine Consider 2,6-Lutidine or a stronger non- nucleophilic base (DBU) is_hindered->use_lutidine Yes side_reactions Side reactions with TEA (e.g., low yield)? side_reactions->is_hindered No side_reactions->use_lutidine Yes use_dipia->side_reactions If issues arise... use_k2co3 Use K₂CO₃ or Cs₂CO₃ use_pyridine->use_k2co3 Alternative for Alcohols

Caption: A decision workflow for selecting the appropriate base for sulfonylation.

Experimental Protocols

General Safety Note: (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is moisture-sensitive.[3][5] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: General Sulfonylation of a Primary Amine using DIPEA

This protocol is the recommended starting point for most primary and secondary amines.

Materials:

  • Substrate amine (1.0 eq)

  • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.05 - 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the substrate amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[3]

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol B: Sulfonylation of an Alcohol (O-Sulfonylation) using Pyridine

This protocol is suitable for converting alcohols to the corresponding sulfonate esters.

Materials:

  • Substrate alcohol (1.0 eq)

  • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 - 1.5 eq)

  • Anhydrous Pyridine (can be used as solvent and base)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Assemble an oven-dried, round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the substrate alcohol (1.0 eq) in anhydrous pyridine. If the alcohol has poor solubility, use a minimal amount of anhydrous DCM as a co-solvent.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5-10 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). For less reactive alcohols, gentle heating (e.g., 40 °C) may be necessary.[5]

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice and add 2M HCl until the pH is acidic (~pH 2-3) to protonate and dissolve the pyridine.

    • Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonate ester by silica gel column chromatography or recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Degraded Sulfonyl Chloride: Hydrolysis due to moisture.[3][5]Use a fresh bottle of sulfonyl chloride or purify before use. Ensure all glassware and solvents are rigorously anhydrous.
Insufficiently Basic Conditions: The chosen base is too weak to effectively scavenge HCl.Switch to a stronger base (e.g., from pyridine to DIPEA).
Low Reactivity of Nucleophile: Sterically hindered or electron-deficient amine/alcohol.Increase reaction temperature. Consider using a catalytic amount of DMAP (4-dimethylaminopyridine) alongside the primary base. For very difficult cases, consider alternative coupling methods.[8]
Significant Di-sulfonylation (with primary amines) Incorrect Stoichiometry: Excess sulfonyl chloride used.[8]Use a 1:1 molar ratio of amine to sulfonyl chloride, or even a slight excess (1.1 eq) of the amine.
Base is too Strong/Unhindered: The base readily deprotonates the mono-sulfonamide intermediate.Switch to a more sterically hindered base (e.g., from TEA to DIPEA or 2,6-lutidine).[8] Add the sulfonyl chloride slowly at a low temperature (0 °C).
Complex Mixture of Byproducts Nucleophilic Attack by Base: The base (e.g., TEA, pyridine) is reacting with the sulfonyl chloride.Switch to a non-nucleophilic base like DIPEA.[9][10]
Reaction with Solvent: Reactive solvents like alcohols can compete with the intended nucleophile.Use inert, aprotic solvents like DCM, THF, or acetonitrile.

References

  • Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (1973). US3755407A - Sulfation process for secondary alcohols.
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

  • Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylamine as your base? Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Retrieved from [Link]

  • Google Patents. (2000). JP2000219669A - Sulfonylation of alcohol.
  • Google Patents. (2003). JP3445515B2 - Method for sulfonylation of alcohol.
  • Leah4sci. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Wuhan Haimite Pharmaceutical Technology Co., Ltd. (2025). How to choose TEA&DIPEA. Retrieved from [Link]

  • Nature. (2021). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Retrieved from [Link]

Sources

Application

Application Note: Monitoring (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Reactions by TLC

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Reaction monitoring, process optimization, and impurity tracking in sulfonamide synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Reaction monitoring, process optimization, and impurity tracking in sulfonamide synthesis.

Introduction & Mechanistic Rationale

The compound (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4) is a highly valuable electrophilic building block used in medicinal chemistry to incorporate the isoxazole pharmacophore via sulfonamide linkages[1]. The primary synthetic application of this reagent is the sulfonylation of primary or secondary amines to generate biologically active sulfonamides[2].

While sulfonylation is generally a robust reaction, monitoring its progress via Thin-Layer Chromatography (TLC) presents specific analytical challenges. As an Application Scientist, it is critical to understand the causality behind the chromatographic behavior of the reaction components:

  • Moisture Sensitivity & Hydrolysis: Sulfonyl chlorides are highly susceptible to nucleophilic attack by trace water, leading to the formation of (3-methoxy-1,2-oxazol-5-yl)methanesulfonic acid. Because sulfonic acids are highly polar and interact strongly with the silanol groups of normal-phase silica, they will not migrate and will appear as a distinct baseline spot ( Rf​=0 )[3].

  • Chromophore Activity: The isoxazole ring is aromatic and inherently UV-active, meaning both the starting sulfonyl chloride and the resulting sulfonamide product can be readily visualized under a 254 nm UV lamp as dark spots against a fluorescent background[4].

  • Amine Streaking: Unreacted aliphatic amines often streak on standard silica plates due to acid-base interactions with the stationary phase, necessitating specific mobile phase modifiers.

By understanding these mechanistic pathways, chemists can design a self-validating TLC system that not only tracks product formation but also actively diagnoses reaction failure modes (e.g., reagent degradation).

Reaction_Pathway RSO2Cl (3-Methoxy-1,2-oxazol-5-yl) methanesulfonyl chloride (Rf ~0.6) Product Target Sulfonamide (Rf ~0.4) RSO2Cl->Product + Amine (Base) Byproduct Sulfonic Acid Byproduct (Rf = 0.0, Baseline) RSO2Cl->Byproduct + H2O (Hydrolysis) Amine Amine Nucleophile (Rf ~0.1 - 0.3) Amine->Product Water Trace Moisture (H2O) Water->Byproduct

Mechanistic pathways of sulfonylation vs. hydrolysis and their corresponding TLC behavior.

TLC System Design & Data Presentation

A robust TLC method requires the correct combination of stationary phase, mobile phase, and visualization techniques. The ideal solvent system must provide baseline resolution between the starting materials (amine and sulfonyl chloride) and the sulfonamide product[5].

Table 1: Physicochemical & Chromatographic Properties
ComponentReaction RoleUV Activity (254 nm)Expected Rf​ (Hexane/EtOAc 7:3)Optimal Staining Method
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Electrophile (Limiting Reagent)Strong (Dark Spot)0.55 - 0.65KMnO₄ (Yellow on purple)
Primary/Secondary Amine NucleophileVariable0.10 - 0.30 (Prone to streaking)Ninhydrin (Pink/Purple spot)
Target Sulfonamide ProductStrong (Dark Spot)0.35 - 0.45UV 254 nm / KMnO₄
Sulfonic Acid Hydrolysis ByproductStrong (Dark Spot)0.00 (Baseline)Bromocresol Green (Yellow)
Table 2: Mobile Phase Optimization Guide
Solvent SystemVolume RatioApplication / SuitabilityTroubleshooting & Causality
Hexanes / Ethyl Acetate 8:2 to 6:4General starting point for sulfonamide synthesis.If the product Rf​<0.2 , increase the polarity by adding more EtOAc.
Dichloromethane / Methanol 95:5For highly polar amines or complex sulfonamides.Avoid >10% MeOH; high methanol concentrations can dissolve the silica gel binder.
Hexanes / EtOAc + 1% Et₃N 7:3 + 1%Resolves severe amine streaking.Triethylamine neutralizes acidic silanol groups on the silica, sharpening amine spots.

Step-by-Step Experimental Protocol

To ensure a self-validating analytical process, the following protocol utilizes the co-spotting technique . This is critical because the Rf​ of the sulfonamide product can occasionally overlap with the starting materials depending on the specific amine used.

Phase 1: Plate Preparation & Spotting
  • Plate Selection: Use standard Silica Gel 60 F254 TLC plates. Draw a baseline 1 cm from the bottom using a graphite pencil. Mark three ticks: SM (Starting Material), Co (Co-spot), and Rxn (Reaction Mixture)[5].

  • Reference Spotting: Dissolve a small crystal of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride in anhydrous dichloromethane (DCM). Spot this on the SM and Co ticks.

  • Reaction Sampling: Withdraw a 5 µL aliquot from the reaction vessel. Dilute it in 100 µL of DCM.

  • Co-Spotting: Spot the diluted reaction mixture on the Rxn tick, and directly on top of the Co tick. Scientific Insight: The co-spot immediately validates whether the product and starting material have distinct Rf​ values. If they co-elute, the mobile phase must be adjusted.

Phase 2: Development & Visualization
  • Chamber Equilibration: Prepare the selected mobile phase (e.g., Hexanes/EtOAc 7:3) in a TLC chamber. Add a piece of filter paper to saturate the chamber atmosphere, preventing solvent evaporation from the plate face during elution.

  • Elution: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and air-dry.

  • Primary Visualization (UV): Inspect the plate under a 254 nm UV lamp. Mark all UV-active spots (isoxazole derivatives) with a pencil[4].

  • Secondary Visualization (Chemical Stain): Dip the plate in a Ninhydrin solution and heat gently with a heat gun. Causality: Ninhydrin selectively reacts with primary and secondary amines. The disappearance of the amine spot confirms reaction completion if the amine was the limiting reagent.

TLC_Workflow A Reaction Aliquot Sampling & Dilution B Spotting on Silica (SM, Co-spot, Rxn) A->B C Elution in Equilibrated Solvent Chamber B->C D UV 254 nm Visualization C->D E Ninhydrin / KMnO4 Staining D->E F Analyze Rf Values & Spot Intensity E->F G Reaction Complete (SM consumed) F->G Yes H Reaction Incomplete (SM present) F->H No

Standard operating workflow for TLC monitoring of sulfonylation reactions.

Troubleshooting & Data Interpretation

  • Observation: A heavy, UV-active spot remains permanently at the baseline ( Rf​=0 ), and the product spot is faint.

    • Diagnostic: The (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride has undergone hydrolysis to the sulfonic acid[3].

    • Action: Ensure all solvents are strictly anhydrous. Check the integrity of the inert atmosphere (Nitrogen/Argon) and verify that the amine reagent is completely dry.

  • Observation: The amine starting material streaks from the baseline up to Rf​=0.3 , obscuring the product spot.

    • Diagnostic: Strong hydrogen bonding and acid-base interactions between the basic amine and acidic silica silanols.

    • Action: Add 1% v/v Triethylamine ( Et3​N ) or Ammonia to the mobile phase to neutralize the silica surface.

  • Observation: The reaction spot and starting material spot appear to be a single, elongated figure-eight shape in the Co-spot lane.

    • Diagnostic: The mobile phase is too polar, causing the compounds to co-elute near the solvent front, or the plate was overloaded.

    • Action: Dilute the spotting samples further and decrease the polarity of the mobile phase (e.g., shift from 7:3 Hexane/EtOAc to 8:2 or 9:1).

References

  • The Journal of Organic Chemistry. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. ACS Publications. Available at: [Link]

  • ResearchGate. In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

Welcome to the Application Science Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists working with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists working with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4).

Heteroaryl methanesulfonyl chlorides are notoriously unstable and highly susceptible to hydrolysis. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), methanesulfonyl derivatives possess acidic α -protons that fundamentally alter their degradation kinetics. This guide synthesizes mechanistic causality with field-validated protocols to ensure the integrity of your electrophile during complex syntheses[1].

The Causality of Degradation: Mechanistic Insights

To prevent hydrolysis, you must first understand that water is not the only enemy—your choice of base is equally critical. The hydrolysis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride does not follow a single pathway; it is a pH-dependent bifurcation[2].

  • The Acidic/Neutral Pathway (pH < 6.7): Under neutral or slightly acidic conditions, degradation occurs via a classical direct SN​2 displacement at the sulfonyl sulfur atom[2]. Water acts as the nucleophile, displacing the chloride ion. This pathway is relatively slow and can be mitigated simply by using anhydrous solvents[3].

  • The Basic Pathway (pH > 6.7) - The Sulfene Trap: This is where most experimental failures occur. When a basic amine (like triethylamine) is introduced, it rapidly deprotonates the acidic α -carbon adjacent to the sulfonyl group. This triggers an irreversible E1cB elimination , ejecting the chloride ion and generating a highly reactive sulfene intermediate (Heteroaryl-CH=SO 2​ )[2]. This sulfene is an extreme electrophile that will instantly scavenge even trace amounts of water in the system to form the undesired sulfonic acid[4].

Visualization: The Dual Pathway of Hydrolysis

HydrolysisMechanisms SM (3-Methoxy-1,2-oxazol-5-yl) methanesulfonyl chloride Water H₂O (Neutral/Acidic) pH < 6.7 SM->Water Base Base (e.g., Et₃N) pH > 6.7 SM->Base SN2 Direct SN2 Attack at Sulfur Water->SN2 Product (3-Methoxy-1,2-oxazol-5-yl) methanesulfonic acid SN2->Product Slow Hydrolysis E1cB E1cB Elimination (-HCl) Base->E1cB Sulfene Sulfene Intermediate [Het-CH=SO₂] E1cB->Sulfene Water2 H₂O (Trace Moisture) Sulfene->Water2 Water2->Product Rapid Trapping

Mechanism of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride hydrolysis via SN2 and E1cB pathways.

Troubleshooting & FAQs

Q1: I am synthesizing a sulfonamide using Triethylamine (TEA) as the base, but LC-MS shows >80% conversion to the sulfonic acid byproduct. What went wrong? A1: You have inadvertently activated the E1cB sulfene pathway. TEA has a pKa of ~10.7, which is vastly higher than the threshold (pH 6.7) required to deprotonate the α -carbon of your methanesulfonyl chloride[2]. Once the sulfene is formed, it acts as a moisture scavenger. Fix: Switch to a weaker, non-nucleophilic base like Pyridine (pKa ~5.2) which minimizes sulfene formation, or use N,N -Diisopropylethylamine (DIPEA) at strictly controlled cryogenic temperatures (-78 °C to 0 °C)[1].

Q2: How should I store this reagent to prevent baseline degradation? A2: Because atmospheric moisture initiates the SN​2 hydrolysis pathway, the reagent must be stored under a strictly inert atmosphere (Argon is preferred over Nitrogen due to its higher density)[3]. Store the compound in a sealed ampoule or a tightly Parafilm-wrapped amber bottle at -20 °C. Before opening, allow the container to fully equilibrate to room temperature in a desiccator to prevent condensation on the cold reagent.

Q3: Does the order of reagent addition matter? A3: Absolutely. Never expose the sulfonyl chloride to the base without the nucleophilic amine already present in the solution[3]. If the base and sulfonyl chloride mix first, the sulfene intermediate forms and degrades before your amine can react. Always dissolve your amine and base in the solvent, cool the system, and add the sulfonyl chloride dropwise as the final step[3].

Reagent Selection & Quantitative Impact Matrix

To engineer a robust reaction, you must balance the nucleophilicity of your amine against the basicity of the environment. Use the following validated parameters to select your reaction conditions.

Solvent / ReagentTarget H₂O ContentRecommended BasepKa of BaseImpact on Hydrolysis / Sulfene Formation
Dichloromethane (DCM) < 10 ppm (over 3Å MS)Pyridine5.2Low: Weak base prevents α -deprotonation; suppresses E1cB pathway.
Tetrahydrofuran (THF) < 20 ppm (over 3Å MS)DIPEA10.5Moderate: Steric bulk of DIPEA slows E1cB, but strict temp control (0 °C) is required.
Acetonitrile (MeCN) < 30 ppmTriethylamine (TEA)10.7Critical/High: Strong base rapidly generates sulfene; high risk of sulfonic acid formation[2].

Self-Validating Protocol: Anhydrous Sulfonamide Formation

This protocol is designed as a closed-loop, self-validating system. It incorporates analytical checkpoints to ensure the integrity of the (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is maintained throughout the workflow.

Step 1: System Preparation & Dehydration

  • Flame-dry a 2-neck round-bottom flask under high vacuum. Backfill with Argon (repeat 3x).

  • Dry your selected solvent (e.g., DCM) and the nucleophilic amine over activated 3Å molecular sieves for 24 hours prior to the experiment.

  • Validation Checkpoint 1: Extract a 100 µL aliquot of the solvent and test via Karl Fischer titration. Proceed only if the water content is strictly < 20 ppm.

Step 2: Reaction Assembly

  • Under a positive pressure of Argon, add the anhydrous amine (1.0 equiv) and Pyridine (1.2 equiv) to the flask containing the solvent[3].

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes. Causality: Lowering the kinetic energy of the system exponentially decreases the rate of the competing SN​2 hydrolysis pathway.

Step 3: Electrophile Addition & Trapping

  • In a separate flame-dried vial, dissolve (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM.

  • Add this solution dropwise to the stirring amine/base mixture over 30 minutes using a syringe pump.

  • Validation Checkpoint 2: 10 minutes post-addition, extract a 10 µL aliquot and quench it into anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester confirms that unreacted, active sulfonyl chloride was still present in the system, whereas the presence of sulfonic acid indicates moisture contamination.

Step 4: Quench and Workup

  • Once LC-MS confirms the complete consumption of the amine, quench the reaction at 0 °C by adding cold saturated aqueous NaHCO3​ .

  • Immediately transfer to a separatory funnel and extract with DCM. Causality: Prolonged exposure to the aqueous quench layer will hydrolyze any remaining sulfonyl chloride, complicating purification[3]. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • BenchChem. Preventing decomposition of sulfonyl chloride during reaction.[3] URL:

  • Bürki, C. et al. (ACS Publications). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid.[1] URL:

  • King, J. F., & Khemani, K. C. (Canadian Science Publishing). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide ( β -sultone).[4] URL:

  • StackExchange Chemistry (Citing J. Am. Chem. Soc. 1992, 114, 1743–1749). Why do tosylation and mesylation of alcohols follow different mechanisms?[2] URL:

Sources

Optimization

Technical Support Center: Purification of Products from (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride Reactions

Welcome to the technical support guide for navigating the purification challenges associated with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride reactions. This document is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the purification challenges associated with (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride reactions. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a specialized sulfonyl chloride, its reactivity is a double-edged sword, enabling desired transformations while presenting specific purification hurdles. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield for your target compounds, which are typically novel sulfonamides or sulfonate esters.

The core challenge in these reactions is the inherent sensitivity of the sulfonyl chloride functional group to moisture.[1][2] Hydrolysis is the most common side reaction, leading to the formation of the corresponding sulfonic acid, a highly polar and often difficult-to-remove impurity.[3][4] This guide is structured to address this and other common issues preemptively and provides clear, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the workup and purification of products derived from (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.

Q1: My reaction yield is significantly lower than expected. What is the most probable cause? A: The most common culprit for low yields is the degradation of the starting material, (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, via hydrolysis.[1][2] This occurs when the sulfonyl chloride reacts with trace amounts of water in your solvents, reagents, or from atmospheric moisture. This reaction converts your active reagent into the corresponding sulfonic acid, which is unreactive under the desired reaction conditions. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: During TLC analysis of my crude reaction mixture, I observe a baseline, highly polar spot that isn't my starting material or desired product. What is this impurity? A: This spot is almost certainly the sulfonic acid byproduct, (3-methoxy-1,2-oxazol-5-yl)methanesulfonic acid.[1][3] It is formed from the hydrolysis of the starting sulfonyl chloride. Due to the ionic nature of the sulfonic acid group, it is extremely polar and will adhere strongly to silica gel, resulting in a low or zero Rf value. Its presence confirms that there was moisture in your reaction.

Q3: What is the best general strategy for purifying the crude product after the reaction is complete? A: A robust, general purification workflow begins immediately after the reaction is deemed complete by TLC or LC-MS.

  • Quench: Cool the reaction mixture (typically to 0 °C) and quench it by slowly adding a cold, weak acid solution like saturated aqueous ammonium chloride (NH₄Cl) or cold water.[1] This neutralizes the base and protonates any remaining amine.

  • Aqueous Workup/Extraction: Transfer the mixture to a separatory funnel and extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This step is designed to remove water-soluble components like the hydrochloride salt of your base (e.g., triethylammonium chloride) and the sulfonic acid impurity.[1]

  • Purification: After drying and concentrating the organic phase, the crude product can be purified by flash column chromatography or recrystallization, depending on its physical properties.[5][6]

Q4: I believe my sulfonamide product is being lost into the aqueous layer during extraction. How can I improve its recovery? A: If your target sulfonamide possesses polar functional groups, it may have partial solubility in the aqueous phase. To minimize this loss and improve recovery into the organic layer:

  • Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase, "salting out" your organic product and decreasing its aqueous solubility.[2]

  • Increase Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent rather than one large extraction.

  • Back-Extraction: If significant loss is suspected, you can sometimes "back-extract" the initial aqueous layers with a fresh portion of the organic solvent to recover more product.

  • Confirm with TLC: Before discarding the aqueous layer, spot a sample on a TLC plate to confirm whether a significant amount of product is present.[7]

Section 2: Detailed Troubleshooting Guide

This guide provides specific solutions to common experimental issues encountered during purification.

Problem Potential Cause Recommended Solution & Rationale
Low Yield / Incomplete Reaction Degraded (hydrolyzed) sulfonyl chloride starting material.Use a fresh bottle of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride or purify the existing stock. Always store it under an inert atmosphere and in a desiccator to prevent moisture ingress.[2]
Insufficient base or a base that is too weak.Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to scavenge the HCl generated. For less nucleophilic amines, a stronger base or the addition of a catalyst like DMAP might be necessary.[2]
Complex Mixture of Byproducts Primary Impurity: Sulfonic acid from hydrolysis.During aqueous workup, wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to deprotonate the acidic sulfonic acid, rendering it an ionic salt that will partition exclusively into the aqueous layer.
Di-sulfonylation of a primary amine.This occurs when two molecules of the sulfonyl chloride react with one primary amine. To prevent this, add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) and use only a slight excess (1.0-1.1 equivalents).[2]
Issues During Column Chromatography Poor separation or co-elution of the product and impurities.Optimize the Mobile Phase: Use TLC to test various solvent systems (e.g., different ratios of hexanes/ethyl acetate). Aim for an Rf of 0.2-0.4 for your product for the best separation.[5] Use Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This is effective for separating compounds with different polarities.[5]
Product is not eluting from the silica gel column.Increase Mobile Phase Polarity: The solvent system is not polar enough to move your compound. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol). Check for Degradation: Your compound may be unstable on acidic silica gel. Test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If so, consider using deactivated silica or an alternative stationary phase like alumina.[5]
Difficulties with Recrystallization Product "oils out" instead of forming crystals.This happens when the product separates from the solution as a liquid, often due to high impurity levels or cooling the solution too quickly from a temperature above the product's melting point.[6] Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Scratching the inside of the flask or adding a seed crystal can help induce proper crystallization.[6]
No crystals form, even after extensive cooling.Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal of the pure compound.[6] Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Carefully evaporate some of the solvent and attempt to cool again.[6]

Section 3: Standard Purification Protocols

Protocol 1: Post-Reaction Aqueous Work-up

This protocol is designed to remove the majority of water-soluble impurities before final purification.

  • Reaction Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath to 0 °C.

  • Slowly add a saturated aqueous solution of NH₄Cl (or cold deionized water) to quench the reaction. Stir for 5-10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate). The volume should be sufficient to dissolve your product fully.

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (if an amine starting material was used in excess).

    • Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct).

    • Saturated aqueous NaCl (brine) (to remove residual water and reduce product solubility in any remaining aqueous phase).[2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying sulfonamides.[5]

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase (eluent), typically a mixture of hexanes and ethyl acetate. The ideal system will give your desired product an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into your chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator to yield a dry, free-flowing powder.[5]

  • Carefully add the powdered sample to the top of the packed column.

  • Elution: Begin eluting with your chosen mobile phase. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization can provide highly pure, crystalline material if the product is a solid and a suitable solvent is found.[8]

  • Solvent Selection: In a small test tube, test various solvents or solvent mixtures (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes) to find one that dissolves your crude product when hot but in which the product is poorly soluble when cold.[6][9]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot recrystallization solvent needed to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Section 4: Visual Workflows

The following diagrams illustrate the logical flow for troubleshooting and purification.

G cluster_start Initial Analysis cluster_problems Problem Identification cluster_solutions Troubleshooting Paths start Analyze Crude Reaction Mixture (TLC, LC-MS) low_yield Low Yield or Incomplete Reaction start->low_yield Low Conversion multiple_spots Multiple Spots or Complex Mixture start->multiple_spots Impure no_product No Product Detected start->no_product Failure check_reagents Verify Reagent Quality (Anhydrous Conditions) low_yield->check_reagents optimize_cond Optimize Reaction Conditions (Temp, Base, Time) low_yield->optimize_cond id_impurities Identify Impurities (Sulfonic Acid, Di-sulfonated, etc.) multiple_spots->id_impurities no_product->check_reagents re_run Re-run Reaction with Pure Reagents check_reagents->re_run modify_workup Modify Workup (e.g., NaHCO3 wash) id_impurities->modify_workup

Caption: General troubleshooting workflow for reaction analysis.

G start Reaction Complete quench Quench Reaction (0°C, aq. NH4Cl) start->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry crude Crude Product dry->crude purify Purification Decision crude->purify chrom Column Chromatography purify->chrom Oily or Close Spots recryst Recrystallization purify->recryst Solid final Pure Product chrom->final recryst->final

Caption: Detailed post-reaction purification workflow.

References

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • King, J. F., & Rathore, R. (1990). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Available from: [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Available from: [Link]

  • North, M., & Watson, A. J. A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 874-879. Available from: [Link]

  • Korchagin, D. V., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15068-15075. Available from: [Link]

  • Gavezzotti, A., & Filippini, G. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 855-864. Available from: [Link]

  • Kumar, S., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. The Journal of Organic Chemistry, 85(8), 5678-5687. Available from: [Link]

  • Benchchem. Technical Support Center: Sulfonylation Reactions.
  • Benchchem. Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Chemical Substance Information. (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride. Available from: [Link]

  • Pharmatutor. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • Google Patents. CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
  • Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Benchchem. optimizing reaction conditions for sulfonylation.
  • Wikipedia. Sulfonamide. Available from: [Link]

  • E. S. Rudi, et al. (2024). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available from: [Link]

  • Haagsma, N., et al. (1982). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Veterinary Quarterly, 4(2), 73-80. Available from: [Link]

Sources

Troubleshooting

managing exothermic reactions of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the thermal hazards associated with highly reactive electrophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the thermal hazards associated with highly reactive electrophiles.

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1936145-42-4) is a highly valuable building block for synthesizing isoxazole-containing sulfonamides. However, the sulfonylation process is notoriously exothermic. The electron-withdrawing nature of the isoxazole ring pulls electron density away from the sulfonyl group, making the sulfur atom exceptionally electrophilic. Consequently, the activation energy for nucleophilic attack by an amine is significantly lowered, leading to a rapid, highly exothermic reaction. If heat is not removed as fast as it is generated, the internal temperature spikes, which further accelerates the reaction kinetics, risking a dangerous thermal runaway[1][2].

This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure scientific integrity and safety in your scale-up workflows.

Troubleshooting Guides & FAQs

Q1: My reaction experiences a sudden temperature spike (runaway) when adding the sulfonyl chloride. What are the immediate actions and root causes? A1: A runaway reaction is a critical safety event.

  • Immediate Action: Immediately cease the addition of the (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride[1]. Increase the stirring vigor to dissipate localized hot spots and enhance external cooling (e.g., lower the chiller setpoint or add ice/salt to the bath)[1]. If the temperature continues to rise uncontrollably, execute a pre-planned emergency quench[1].

  • Causality: The root cause is an addition rate that exceeds the heat removal capacity of your cooling system[1]. Because the enthalpy of the sulfonylation reaction is released instantly upon contact, poor mixing creates localized concentration gradients ("hot spots") that auto-accelerate the reaction kinetics[1].

Q2: I cooled the reaction to -20°C to prevent an exotherm, but my yield dropped significantly and starting material remained. Why? A2: While extreme cooling mitigates thermal hazards, it compromises the reaction thermodynamics.

  • Causality: Excessively low temperatures exponentially slow the reaction rate, preventing completion within a standard timeframe[1]. Furthermore, reactants or the intermediate sulfonamide may precipitate out of the solution if the temperature drops below their solubility limit, effectively halting the reaction[1]. The optimal balance is maintaining an internal temperature strictly between 0°C and 5°C.

Q3: How can I safely scale up this synthesis from the bench to a pilot plant? A3: Batch scaling of exothermic sulfonylations is inherently hazardous due to the decreasing surface-area-to-volume ratio, which limits heat dissipation.

  • Solution: Transitioning to a continuous flow microreactor protocol is highly recommended. Continuous flow environments provide exquisite control over reaction parameters, utilizing small reactor volumes and short residence times to achieve high space-time yields while completely circumventing thermal runaway[2].

Q4: What are the signs of inadequate mixing, and how does it affect the product profile? A4: Inadequate mixing manifests as fluctuating internal temperatures and the formation of side products (e.g., sulfonic acids from competitive hydrolysis).

  • Causality: Poor stirring leads to localized pools of unreacted sulfonyl chloride. When these pools finally mix with the amine, a delayed, massive exotherm occurs[1]. High-shear mechanical stirring is mandatory to ensure uniform heat dissipation and prevent localized heating[1].

Workflow Visualization: Exotherm Control Logic

ExothermControl Start Start: Amine Solution in Reactor Cool Pre-cool to 0-5°C Start->Cool Add Begin Slow Addition of Sulfonyl Chloride Cool->Add Monitor Is Internal Temp > 10°C? Add->Monitor Pause Pause Addition & Maximize Cooling Monitor->Pause Yes Complete Reaction Complete: Proceed to Workup Monitor->Complete No (Addition Finished) Runaway Temp Rising Uncontrollably? Pause->Runaway Quench Execute Emergency Quench Protocol Runaway->Quench Yes Resume Resume Addition When Temp < 5°C Runaway->Resume No (Temp Stabilized) Resume->Monitor

Fig 1: Logical control workflow for managing exothermic sulfonylation reactions.

Quantitative Data: Exotherm Management Parameters

To facilitate easy comparison, the following table summarizes the operational parameters for batch versus continuous flow processing of highly reactive sulfonyl chlorides.

ParameterBatch Process (Standard)Continuous Flow (Optimized)Causality / Rationale
Operating Temperature 0°C to 5°C20°C (Controlled)Flow reactors dissipate heat instantly, allowing higher kinetic temperatures without runaway[2].
Addition Rate Dropwise (Syringe Pump)Continuous (High Flow Rate)Matches heat generation with the specific cooling capacity of the vessel[1].
Mixing Mechanism Mechanical Overhead StirrerMicro-channel mixingPrevents localized hot spots and concentration gradients[1].
Residence/Reaction Time 2 - 4 hours< 1 minute (e.g., 41 s)Rapid mixing and heat transfer in flow drastically reduce required reaction time[2].

Self-Validating Experimental Protocol: Safe Batch Sulfonylation

This step-by-step methodology incorporates self-validating checkpoints to ensure the reaction remains within safe thermodynamic limits.

Step 1: Reactor Preparation & Pre-cooling

  • Equip a jacketed reaction vessel with a high-shear mechanical stirrer, an internal thermocouple, and a dropping funnel (or syringe pump for precision)[1].

  • Charge the vessel with the amine nucleophile, an appropriate acid scavenger (e.g., triethylamine or pyridine), and a dry, inert solvent (e.g., Dichloromethane or THF).

  • Circulate cooling fluid to bring the internal temperature to 0°C.

  • Validation Check: Do not proceed until the internal temperature is stable at 0°C for at least 10 minutes.

Step 2: Controlled Reagent Addition

  • Dissolve the (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride in a minimum volume of the reaction solvent.

  • Begin addition via syringe pump. Set the initial addition rate to maintain a heat generation rate lower than the jacket's cooling capacity.

  • CRITICAL: Monitor the internal thermocouple. The temperature must not exceed 5°C. If the temperature reaches 10°C, immediately pause the addition[1].

  • Validation Check: A transient temperature rise of 1-2°C upon each drop confirms the reaction is initiating immediately and not accumulating unreacted reagent (which would risk a delayed exotherm).

Step 3: Maturation and Quenching

  • Once addition is complete, maintain stirring at 0°C to 5°C for 1 to 2 hours to ensure complete conversion.

  • Allow the reaction to slowly warm to room temperature only if no further exotherm is detected.

  • Quench the reaction by slowly adding ice-cold water or saturated aqueous ammonium chloride to neutralize any residual sulfonyl chloride.

  • Validation Check: LC-MS analysis should confirm the disappearance of the amine starting material and the absence of sulfonic acid degradation products, validating that the temperature was successfully controlled.

References

  • Title: managing exothermic reactions in the synthesis of sulfonamides | Source: benchchem.com | URL: 1

  • Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Source: rsc.org | URL: 2

  • Title: (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | Source: sigmaaldrich.com | URL: Link

Sources

Optimization

Technical Support Center: Sulfonyl Chloride Troubleshooting &amp; Handling Guide

Welcome to the Application Science Technical Support Center. Sulfonyl chlorides ( R−SO2​Cl ) are indispensable electrophiles in drug discovery and sulfonamide synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Sulfonyl chlorides ( R−SO2​Cl ) are indispensable electrophiles in drug discovery and sulfonamide synthesis. However, their inherent reactivity makes them highly susceptible to degradation, leading to poor yields, complex impurity profiles, and irreproducible assays.

This guide is designed for researchers and drug development professionals. It moves beyond basic protocols to explain the causality behind sulfonyl chloride instability, providing self-validating workflows and data-driven troubleshooting strategies.

The Mechanistic Reality of Sulfonyl Chloride Decomposition

To troubleshoot a failing sulfonylation reaction, you must first understand how your specific sulfonyl chloride is degrading. Decomposition is not a monolithic process; it is dictated by the substrate's electronic and steric environment.

  • Nucleophilic Hydrolysis ( SN​2 ): Atmospheric moisture or wet solvents drive the conversion of sulfonyl chlorides to sulfonic acids and HCl . For aromatic sulfonyl chlorides, this proceeds via a bimolecular SN​2 mechanism. Kinetic studies demonstrate that alkaline hydrolysis of benzenesulfonyl chlorides exhibits a Hammett ρ value of +1.564, meaning electron-withdrawing groups significantly accelerate moisture-driven degradation[1].

  • Thermal & Radical Decomposition: Elevated temperatures or UV light induce homolytic cleavage of the S−Cl bond, leading to radical-mediated decomposition, or the extrusion of SO2​ gas to yield alkyl/aryl chlorides[2]. Tertiary alkanesulfonyl chlorides (e.g., tert-butyl sulfonyl chloride) are uniquely unstable, undergoing an SN​1 solvolysis-decomposition pathway that rapidly extrudes SO2​ to form stable carbocations and alkenes[3].

  • The Sulfene Pathway (E1cB): When exposed to strong bases, sulfonyl chlorides possessing α -protons can undergo an elimination reaction to form a highly reactive sulfene intermediate ( R′=SO2​ ). This intermediate will indiscriminately react with any available nucleophile, including trace water, drastically reducing the yield of the desired sulfonamide[3].

DecompositionPathways RSO2Cl Sulfonyl Chloride (R-SO2Cl) Hydrolysis Hydrolysis (H2O / Moisture) RSO2Cl->Hydrolysis Nucleophilic Attack Thermal Thermal / Radical (Heat / UV) RSO2Cl->Thermal Homolytic Cleavage / SO2 Extrusion Sulfene Sulfene Pathway (Base + α-H) RSO2Cl->Sulfene E1cB Elimination SulfonicAcid Sulfonic Acid + HCl (R-SO3H) Hydrolysis->SulfonicAcid AlkylChloride Alkyl/Aryl Chloride + SO2 (R-Cl) Thermal->AlkylChloride SulfeneInt Sulfene Intermediate (R'=SO2) Sulfene->SulfeneInt

Fig 1. Mechanistic pathways of sulfonyl chloride degradation: Hydrolysis, thermal, and sulfene.

Diagnostic Matrix: Kinetic and Stability Parameters

Use this matrix to predict the stability of your starting material and select the appropriate reaction conditions.

Substrate TypePrimary Degradation PathwayRelative StabilityKey DegradantsMechanistic Driver
Aryl (Electron-Rich) SN​2 HydrolysisHighAryl Sulfonic AcidSlowed nucleophilic attack at sulfur[1].
Aryl (Electron-Poor) SN​2 HydrolysisLowAryl Sulfonic AcidAccelerated attack due to electrophilic sulfur[1].
Alkyl (Primary, α -H) Sulfene Formation / HydrolysisModerateSulfonic Acid, DimersBase-catalyzed E1cB elimination[3].
Alkyl (Tertiary) SN​1 Solvolysis-DecompositionVery LowAlkyl Chloride, SO2​ , AlkeneStable carbocation formation drives SO2​ extrusion[3].
Heteroaromatic (5-Membered) Hydrolysis / SO2​ ExtrusionVery LowSulfonic Acid, Heteroaryl ChlorideRing electron density destabilizes the S-Cl bond[4].

Self-Validating Experimental Protocol: Anhydrous Sulfonylation

Standard protocols often fail because they lack built-in diagnostic checkpoints. If a reaction yields no product, researchers are left guessing whether the sulfonyl chloride hydrolyzed, degraded thermally, or simply failed to react. This workflow integrates a methanol-quench diagnostic step to provide definitive causality.

Phase 1: Rigorous Assembly
  • Reagent Preparation: Ensure the amine and base (e.g., pyridine or DIPEA) are freshly distilled or dried over molecular sieves. Water is a highly competitive nucleophile; trace amounts will outcompete sterically hindered amines.

  • Atmosphere & Temperature: Purge a flame-dried flask with Argon. Dissolve the amine and base in anhydrous solvent (e.g., DCM or THF) and cool to 0 °C. Causality: Maintaining temperatures below 30 °C suppresses thermal homolytic cleavage and controls the exothermic nature of the SN​2 addition[2].

Phase 2: Controlled Addition
  • Electrophile Addition: Dissolve the sulfonyl chloride in anhydrous solvent and add it dropwise to the amine/base solution. Causality: Adding the electrophile to an excess of amine ensures the amine outcompetes any trace moisture, and prevents localized high concentrations of the sulfonyl chloride that trigger exotherms and radical decomposition[2].

Phase 3: In-Process Validation (The Methanol Quench)

Sulfonyl chlorides often streak on TLC and hydrolyze on LC-MS columns, making reaction monitoring highly deceptive. 4. Diagnostic Sampling: Withdraw a 10 µL aliquot of the reaction mixture. 5. Quench: Inject the aliquot into 1 mL of anhydrous methanol containing 1 eq of triethylamine. 6. Analysis: Analyze the quenched sample via LC-MS.

Workflow Start Reaction Aliquot Sampled Quench Quench with Anhydrous Methanol Start->Quench Analyze LC-MS Analysis Quench->Analyze Traps unreacted R-SO2Cl Decision Dominant Mass Peak? Analyze->Decision Product Desired Sulfonamide (Reaction Complete) Decision->Product Target m/z Sulfonic Sulfonic Acid (Moisture Contamination) Decision->Sulfonic [M-Cl+OH] m/z Methyl Methyl Sulfonate (Incomplete Reaction) Decision->Methyl [M-Cl+OMe] m/z

Fig 2. Self-validating LC-MS diagnostic workflow for sulfonylation reactions.

Interpreting the Validation:

  • If you see Methyl Sulfonate : Your sulfonyl chloride is intact, but the reaction is too slow. Action: Warm to room temperature or add a nucleophilic catalyst like DMAP.

  • If you see Sulfonic Acid : Your sulfonyl chloride hydrolyzed in the reactor before the quench. Action: Your solvent/reagents are wet. Discard and restart with strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q: My reaction mixture rapidly turned dark brown/black upon addition of the sulfonyl chloride. What happened? A: Discoloration is a classic hallmark of thermal or radical-mediated decomposition. Exposure to light or localized heat (from rapid addition) can induce homolytic cleavage of the S-Cl bond, leading to complex, dark polymeric mixtures and the evolution of SO2​ and HCl gases[2]. Fix: Shield the reaction from light, slow down the addition rate to control the exotherm, and ensure the reaction is kept at or below 0 °C during addition. In severe cases, adding a radical inhibitor like benzoquinone can suppress these pathways[2].

Q: I am working with a 5-membered heteroaromatic sulfonyl chloride (e.g., thiophene-2-sulfonyl chloride). It degraded in the fridge within weeks. How should I store it? A: Heteroaromatic sulfonyl chlorides, particularly 5-membered rings, are notoriously unstable compared to their 6-membered or phenyl counterparts. They rapidly undergo SO2​ extrusion and hydrolysis[4]. Fix: They must be stored at 2-8 °C (or -20 °C for highly unstable variants) in tightly sealed, non-metal containers[5]. Metal containers can catalyze decomposition. Always flush the headspace of the container with dry Argon before resealing to prevent moisture ingress[5].

Q: I need to synthesize an aqueous-soluble sulfonamide, but my sulfonyl chloride keeps hydrolyzing during the aqueous workup. How can I isolate it? A: If your product is water-soluble, standard aqueous extraction will lead to losses and potential late-stage hydrolysis. Fix: Avoid aqueous workup entirely. Quench the reaction with a polymer-bound amine (to scavenge unreacted sulfonyl chloride) and a polymer-bound sulfonic acid (to scavenge excess amine and base). Filter the resins and evaporate the solvent to obtain the crude sulfonamide cleanly. Alternatively, if synthesizing the sulfonyl chloride itself, low solubility in water can actually protect aryl sulfonyl chlorides from hydrolysis, allowing them to precipitate directly from aqueous mixtures if kept cold[6].

Q: My LC-MS shows a mass corresponding to the sulfonic acid, but I rigorously dried my solvents. Where is the water coming from? A: If your solvents are truly anhydrous, the "water" may be an artifact of the LC-MS itself. Sulfonyl chlorides are highly reactive and will hydrolyze rapidly in the aqueous mobile phases (e.g., Water/Acetonitrile + Formic Acid) used in standard LC-MS runs. Fix: Do not inject raw reaction mixtures containing active sulfonyl chlorides into an LC-MS. Always use the Methanol Quench protocol (Phase 3 above) to convert unreacted starting material into a stable methyl sulfonate ester prior to injection.

References

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). URL:[Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC - NIH. URL:[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Isoxazole Sulfonamide Synthesis

Welcome to the technical support center for isoxazole sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in isoxazole sulfonamide synthesis?

A1: Byproduct formation can arise from both the isoxazole ring synthesis and the sulfonylation step. Key byproduct classes include:

  • Regioisomers of the Isoxazole Ring: The classical synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine can often lead to a mixture of regioisomers.[1] The regioselectivity is highly dependent on reaction conditions and substrate structure.

  • Sulfonylated Dimers/Oligomers: These arise from the reaction of the sulfonyl chloride with a previously formed sulfonamide product, especially if the sulfonamide nitrogen is not sufficiently deactivated or if there is an excess of the sulfonylating agent.

  • Hydrolysis Products: Sulfonyl chlorides are susceptible to hydrolysis, which can be a significant issue if reaction conditions are not strictly anhydrous. This leads to the formation of the corresponding sulfonic acid.[2][3][4]

  • Ring-Opened Byproducts: The isoxazole ring can be unstable under certain conditions, particularly in the presence of a strong base, leading to ring-opening and the formation of various acyclic byproducts.[5][6]

  • Over-sulfonated Products: If the isoxazole or its substituents contain other nucleophilic sites, multiple sulfonyl groups may be introduced.

Q2: How does the choice of base influence byproduct formation in the sulfonylation step?

A2: The choice of base is critical in controlling the sulfonylation reaction. A suitable base should be strong enough to deprotonate the amine for its reaction with the sulfonyl chloride but not so strong as to promote side reactions like isoxazole ring-opening.

  • Sterically Hindered Non-Nucleophilic Bases: Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred. Their steric bulk minimizes their ability to act as nucleophiles, which could otherwise compete with the desired amine in reacting with the sulfonyl chloride.

  • Pyridine: While commonly used, pyridine can sometimes act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium salt. This can be beneficial in some cases but may also lead to undesired side reactions.

  • Inorganic Bases: Strong inorganic bases like sodium or potassium carbonate can be effective but may also promote isoxazole ring cleavage, especially at elevated temperatures.[7]

Q3: What is the impact of solvent choice on the synthesis?

A3: The solvent plays a crucial role in solubility, reaction rate, and the stabilization of intermediates and transition states.

  • Anhydrous Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. They are good at solvating the reactants without participating in the reaction. It is imperative that these solvents are rigorously dried to prevent hydrolysis of the sulfonyl chloride.[2]

  • Polarity: The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize charged intermediates, potentially accelerating the desired reaction.

  • Green Solvents: Recent research has explored the use of more environmentally friendly solvents like water or solvent mixtures with water, often in conjunction with techniques like ultrasonic irradiation, to promote the reaction.[8][9]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low yield of the desired isoxazole sulfonamide with a significant amount of a regioisomeric byproduct.
Probable Cause Troubleshooting Steps & Explanation
Poor Regiocontrol in Isoxazole Synthesis The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is sensitive to reaction conditions. Varying the solvent, temperature, and the presence of additives can significantly influence the regiochemical outcome.[1]
Solution 1: Modify Reaction Conditions. Experiment with different solvents (e.g., acetonitrile, ethanol) and temperatures. The use of a Lewis acid, such as BF₃·OEt₂, has been shown to enhance regioselectivity in some cases.[1]
Solution 2: Utilize Pre-functionalized Precursors. Employing starting materials that favor the formation of a single regioisomer is a robust strategy. For example, using α,β-unsaturated carbonyl compounds can lead to high regioselectivity.[10] 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides also offer excellent control over regioselectivity.[11][12]
Problem 2: Formation of a significant amount of a high molecular weight byproduct, likely a sulfonated dimer.
Probable Cause Troubleshooting Steps & Explanation
Excess Sulfonyl Chloride or High Reactant Concentration If the concentration of the sulfonyl chloride is too high, it can react with the newly formed sulfonamide product before all the starting amine has reacted.
Solution 1: Slow Addition of Sulfonyl Chloride. Add the sulfonyl chloride dropwise to the reaction mixture containing the isoxazole amine and the base. This keeps the instantaneous concentration of the sulfonyl chloride low, minimizing the chance of dimerization.[13][14]
Solution 2: Use Stoichiometric Amounts. Carefully control the stoichiometry of the reactants. A slight excess of the amine component can sometimes be beneficial to ensure all the sulfonyl chloride is consumed.
Inappropriate Base A base that is too strong or not sterically hindered can deprotonate the newly formed sulfonamide, making it nucleophilic and prone to reacting with another molecule of sulfonyl chloride.
Solution 3: Switch to a Sterically Hindered Base. Employ a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize deprotonation of the product.[13]
Problem 3: Presence of a significant amount of sulfonic acid in the crude product.
Probable Cause Troubleshooting Steps & Explanation
Hydrolysis of the Sulfonyl Chloride Sulfonyl chlorides are highly reactive towards water. Any moisture present in the reaction will lead to the formation of the corresponding sulfonic acid.[2][3]
Solution 1: Ensure Anhydrous Conditions. Rigorously dry all glassware in an oven before use. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by passing them through a column of activated alumina. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
Solution 2: Minimize Exposure During Workup. If an aqueous workup is necessary, perform it quickly and at a low temperature to reduce the contact time between the unreacted sulfonyl chloride and water.
Problem 4: Low conversion and/or formation of ring-opened byproducts.
Probable Cause Troubleshooting Steps & Explanation
Isoxazole Ring Instability The N-O bond in the isoxazole ring is labile and can cleave under certain conditions, particularly in the presence of strong bases or nucleophiles.[5][6]
Solution 1: Milder Reaction Conditions. If ring-opening is observed, consider using a milder base or running the reaction at a lower temperature. The stability of the isoxazole ring is highly dependent on its substituents, so this may need to be optimized on a case-by-case basis.
Solution 2: Alternative Synthetic Routes. If the desired isoxazole sulfonamide is particularly prone to ring-opening, it may be necessary to explore alternative synthetic strategies, such as forming the sulfonamide bond before constructing the isoxazole ring.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of Isoxazole Sulfonamides

This protocol provides a general starting point for the synthesis of isoxazole sulfonamides. Optimization of specific parameters may be required for different substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the isoxazole amine (1.0 eq.) and a sterically hindered base (e.g., diisopropylethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Table 1: Effect of Reaction Parameters on Dimer Formation
Parameter Condition A Yield of Dimer (A) Condition B Yield of Dimer (B)
Base Triethylamine15%Diisopropylethylamine (DIPEA)<2%
Addition of Sulfonyl Chloride Bolus addition25%Slow, dropwise addition3%
Temperature Room Temperature10%0 °C<1%

Note: These are illustrative yields and will vary depending on the specific substrates used.

IV. Visualizing Key Processes

Diagram 1: General Reaction Scheme and Potential Byproducts

G IsoxazoleAmine Isoxazole Amine DesiredProduct Desired Isoxazole Sulfonamide IsoxazoleAmine->DesiredProduct SulfonylChloride Sulfonyl Chloride SulfonylChloride->DesiredProduct SulfonicAcid Sulfonic Acid SulfonylChloride->SulfonicAcid Base Base Base->DesiredProduct RingOpened Ring-Opened Product Base->RingOpened Dimer Sulfonated Dimer DesiredProduct->Dimer Regioisomer Regioisomeric Isoxazole G cluster_solutions Troubleshooting Paths Start Low Yield of Desired Product AnalyzeCrude Analyze Crude Mixture (LC-MS, NMR) Start->AnalyzeCrude IdentifyByproducts Identify Major Byproducts AnalyzeCrude->IdentifyByproducts Isomer Regioisomer Detected? IdentifyByproducts->Isomer Dimer Dimer Detected? Hydrolysis Sulfonic Acid Detected? RingOpening Ring-Opened Products? Isomer->Dimer No OptimizeIsoxazole Optimize Isoxazole Synthesis (Conditions, Precursors) Isomer->OptimizeIsoxazole Yes Dimer->Hydrolysis No OptimizeSulfonylation Optimize Sulfonylation (Slow Addition, Bulky Base, Temp.) Dimer->OptimizeSulfonylation Yes Hydrolysis->RingOpening No AnhydrousConditions Ensure Strict Anhydrous Conditions Hydrolysis->AnhydrousConditions Yes MilderConditions Use Milder Base / Lower Temp. RingOpening->MilderConditions Yes

Caption: A decision-making workflow for troubleshooting low yields.

V. References

  • Rocha, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-13. [Link]

  • Makarov, A. V., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(1), 1-10. [Link]

  • Powers, J. C., et al. (1998). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society, 120(44), 11520-11534. [Link]

  • Kumar, A., et al. (2015). Regioselective facile synthesis of novel isoxazole-linked glycoconjugates. RSC Advances, 5(1), 1-10. [Link]

  • Görgen, C., & Müller, T. J. J. (2017). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences, 129(7), 1017-1025. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Moody, C. J., & Roff, G. J. (2014). Isoxazole to oxazole: a mild and unexpected transformation. Chemical Communications, 50(100), 1-3. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1681-1683. [Link]

  • Alaoui, A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]

  • Picmonic. (n.d.). Sulfonamides Side Effects. [Link]

  • Safe Therapeutics. (2024). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. [Link]

  • ResearchGate. (n.d.). Schematic synthesis of isoxazole sulfonamides 20a–g developed by Supuran's group. [Link]

  • Google Patents. (n.d.). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides.

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Moody, T. S., & Willans, C. E. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 948-951. [Link]

  • Greene, L. M., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(15), 6046-6059. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News, 1(1), 1-10. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 844-853. [Link]

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of sulfonylamides containing an isoxazole moiety. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9229-9234. [Link]

  • Taylor & Francis. (2025). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. [Link]

  • Ebrahimi, S., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20218. [Link]

  • PubMed. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(5), 1646-1652. [Link]

  • ResearchGate. (2025). What strategies can prevent dimer formation during protein purification?. [Link]

  • National Institutes of Health. (2026). Chemical Strategies for Controlling Sulfation in Biomacromolecules. [Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

Welcome to the technical support guide for handling and removing unreacted (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride from your reaction mixtures. As a Senior Application Scientist, my goal is to provide you wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and removing unreacted (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride from your reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot and optimize your purification processes effectively. The inherent reactivity of sulfonyl chlorides like (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride makes them invaluable synthetic intermediates, but this same reactivity necessitates careful and strategic removal of any excess reagent to ensure the purity and stability of your final product.[1][2]

This guide is structured to address common challenges in a question-and-answer format, followed by detailed troubleshooting protocols and workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride?

A1: Complete removal of this reactive intermediate is paramount for several reasons:

  • Product Purity: The sulfonyl chloride is a reactive electrophile that can react with nucleophiles in subsequent steps or during storage, leading to the formation of unwanted byproducts.[3]

  • Reaction Integrity: If your desired product is to be used in further synthetic transformations, the presence of the unreacted sulfonyl chloride can interfere with those reactions, leading to complex mixtures and reduced yields.

  • Compound Stability: The slow hydrolysis of the sulfonyl chloride with trace amounts of water can produce hydrochloric acid and the corresponding sulfonic acid, which can potentially degrade acid-sensitive functional groups on your product molecule.[4][5]

  • Analytical Interference: The presence of this impurity can complicate the analysis and characterization of your final compound, particularly in techniques like NMR and LC-MS.[1]

Q2: What are the primary strategies for removing unreacted sulfonyl chlorides?

A2: There are three main strategies, often used in combination, to effectively remove unreacted sulfonyl chlorides:

  • Reactive Quenching/Aqueous Work-up: This involves converting the sulfonyl chloride into a more water-soluble or easily separable species through hydrolysis or reaction with a simple nucleophile.[6][7]

  • Chromatographic Purification: This is a standard method for separating compounds based on their differential adsorption to a stationary phase, typically silica gel.[8][9]

  • Crystallization/Recrystallization: This technique is used to purify solid products, leveraging differences in solubility between the desired compound and impurities at different temperatures.[10][11]

Q3: How can I monitor the presence of unreacted (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride during my work-up and purification?

A3: Effective monitoring is key to a successful purification. The two most common laboratory techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to visualize the progress of the removal. The sulfonyl chloride will have a specific Rf value. By co-spotting your reaction mixture with the starting sulfonyl chloride, you can track its disappearance through the various purification steps.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive detection, LC-MS is the preferred method. It can detect trace amounts of the sulfonyl chloride and its hydrolysis byproduct, (3-methoxy-1,2-oxazol-5-yl)methanesulfonic acid, providing definitive confirmation of their presence or absence.[1][12]

Troubleshooting Guides & Detailed Protocols

This section addresses specific issues you may encounter and provides detailed, step-by-step solutions.

Issue 1: My standard aqueous work-up is ineffective. TLC and LC-MS still show the presence of the sulfonyl chloride.

This is a common issue. The organic nature of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride can limit its contact with the aqueous phase, leading to slow and incomplete hydrolysis.[6]

Root Cause Analysis:
  • Insufficient Hydrolysis: A simple water wash may not be sufficient to fully hydrolyze the sulfonyl chloride, especially in non-polar organic solvents where water solubility is low.[6]

  • Poor Partitioning: The sulfonyl chloride may be highly soluble in the organic layer, preventing its efficient transfer into the aqueous phase for reaction.

Solutions:

Protocol 1: Enhanced Aqueous Work-up with a Mild Base

The addition of a mild base like sodium bicarbonate accelerates the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid salt and neutralizes the HCl byproduct.[6][7][13]

  • Cooling: Cool your reaction mixture to 0 °C in an ice bath to control any potential exotherm during the quench.[12]

  • Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas (CO₂) evolution may occur.[7]

  • Stirring: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature. This increased contact time is crucial for complete hydrolysis.[6][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer one more time with the saturated NaHCO₃ solution, followed by a wash with brine (saturated aqueous NaCl).[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze a small sample of the crude product by TLC or LC-MS to confirm the absence of the sulfonyl chloride.

Protocol 2: Nucleophilic Scavenging

If aqueous methods fail or if your product is water-sensitive, converting the sulfonyl chloride into a different, more easily separable compound is a highly effective strategy.

  • Principle: By adding a simple, highly nucleophilic amine (a "scavenger"), the sulfonyl chloride is rapidly converted to a more polar sulfonamide. This new compound will have a significantly different polarity, making it easier to remove by extraction or chromatography.[6]

  • Cooling: Cool the reaction mixture to 0 °C.

  • Scavenger Addition: Add a small amount (e.g., 0.2-0.5 equivalents relative to the excess sulfonyl chloride) of a simple secondary amine like diethylamine or a primary amine like benzylamine.

  • Stirring: Stir the reaction mixture for 30 minutes at 0 °C to room temperature.

  • Work-up: Proceed with an acidic wash (e.g., 1M HCl) to remove the excess amine scavenger and the newly formed basic sulfonamide. Follow with a standard aqueous work-up.

  • Analysis: Confirm the conversion and removal by TLC/LC-MS.

Issue 2: The sulfonyl chloride co-elutes with my desired product during silica gel chromatography.

This indicates that your product and the unreacted sulfonyl chloride have very similar polarities in the chosen eluent system.

Root Cause Analysis:
  • Similar Polarity: The structural similarities between your product and the starting material can lead to poor separation on silica gel.

Solution:

Protocol 3: Pre-Chromatography Derivatization

The most robust solution is to intentionally alter the polarity of the sulfonyl chloride before performing chromatography. This is an application of the nucleophilic scavenging principle described in Protocol 2.

  • Derivatization: Before concentrating your crude product for chromatography, treat the entire mixture with a scavenger amine as described in Protocol 2 . This converts the problematic sulfonyl chloride into a highly polar sulfonamide.

  • Aqueous Wash: Perform a simple aqueous wash to remove the excess scavenger amine.

  • Chromatography: The resulting crude product now contains your desired compound and the newly formed, highly polar sulfonamide. This sulfonamide will have a much lower Rf on silica gel and will likely remain at the baseline, allowing for easy elution and isolation of your pure product.[8]

Data Presentation: Comparison of Purification Strategies
StrategyPrincipleProsConsBest For...
Aqueous Wash (H₂O) HydrolysisSimple, removes acidic byproducts.Often incomplete, slow.Initial removal of gross excess.
Basic Wash (NaHCO₃) Accelerated HydrolysisMore effective than water, neutralizes acids.[6][7]Can be problematic for base-sensitive compounds.Most standard work-ups.
Nucleophilic Scavenging DerivatizationFast, highly effective, simplifies chromatography.[6]Adds an extra reagent and byproduct to remove.Co-elution issues; water-sensitive products.
Column Chromatography Differential AdsorptionHigh resolving power for many mixtures.Can be ineffective if polarities are too similar.Final purification step after quenching.
Recrystallization Differential SolubilityCan provide very high purity for solid products.[10]Not suitable for oils; yield can be reduced.Purifying solid final products.
Visualization of Workflows
Decision Workflow for Sulfonyl Chloride Removal

G cluster_troubleshoot Troubleshooting start Crude Reaction Mixture quench Perform Basic Quench (Protocol 1) start->quench analyze1 Analyze by TLC/LC-MS quench->analyze1 is_sc_present Sulfonyl Chloride Present? analyze1->is_sc_present coelution Co-elution with Product on TLC? is_sc_present->coelution Yes chromatography Column Chromatography is_sc_present->chromatography No scavenge Use Nucleophilic Scavenger (Protocol 2 or 3) coelution->scavenge Yes coelution->chromatography No scavenge->chromatography end_node Pure Product chromatography->end_node

Caption: Decision-making workflow for removing unreacted sulfonyl chloride.

Chemical Transformation During Quenching

G cluster_0 Starting Material cluster_1 Quenching Pathways cluster_2 Resulting Products for Removal start (R-SO2Cl) Unreacted Sulfonyl Chloride hydrolysis Hydrolysis (H2O/OH-) (Protocol 1) start->hydrolysis nucleophilic Nucleophilic Scavenging (R'2NH) (Protocol 2) start->nucleophilic sulfonic_acid (R-SO3H / R-SO3-) Water-Soluble Sulfonic Acid/Salt hydrolysis->sulfonic_acid sulfonamide (R-SO2NR'2) Polar Sulfonamide nucleophilic->sulfonamide

Caption: Quenching pathways for unreacted sulfonyl chloride.

Safety First: Handling Sulfonyl Chlorides

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. Always adhere to strict safety protocols.[4][14][15]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][14]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]

  • Handling: Avoid contact with skin and eyes.[14][16] Prevent exposure to moisture by using dry glassware and solvents and working under an inert atmosphere (e.g., nitrogen or argon) when possible.[5][17]

  • Spills: In case of a small spill, cover with a dry, inert absorbent material like sand or soda ash. Do not use water.[4] Evacuate non-essential personnel.[4][14]

  • Waste Disposal: All waste containing the sulfonyl chloride must be quenched and neutralized before disposal according to your institution's guidelines.

By understanding the chemical behavior of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride and applying these strategic purification and safety protocols, you can confidently and efficiently obtain pure products for your research and development endeavors.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. Benchchem.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. Benchchem.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
  • SULPHURYL CHLORIDE - SD Fine-Chem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Removing unreacted Pyrazine-2-sulfonyl chloride from the reaction mixture. Benchchem.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). Available from: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available from: [Link]

  • Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Sulfonamide. Wikipedia. Available from: [Link]

  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ACS Publications. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available from: [Link]

  • Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available from: [Link]

  • Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. ACS Publications. Available from: [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]

  • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride — Chemical Substance Information. Chemwatch. Available from: [Link]

  • An In-depth Technical Guide to the Reactivity of (2-Chlorophenyl)methanesulfonyl Chloride with Nucleophiles. Benchchem.
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace. Available from: [Link]

  • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride. PubChemLite. Available from: [Link]

  • Methanesulfonyl chloride. Wikipedia. Available from: [Link]

  • ICSC 1163 - METHANESULFONYL CHLORIDE. INCHEM. Available from: [Link]

  • Mayr's Database Of Reactivity Parameters: Nucleophiles. Available from: [Link]

  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride and Methanesulfonyl Chloride (MsCl) for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. The ch...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. The choice of the sulfonylating agent is a critical decision that directly influences reaction efficiency, substrate scope, and the ultimate success of a synthetic campaign. While methanesulfonyl chloride (MsCl) is a widely utilized and well-characterized reagent, the emergence of more complex, heterocyclic sulfonyl chlorides offers new avenues for molecular design and property modulation. This guide provides an in-depth comparison of the workhorse reagent, MsCl, and a specialized heterocyclic analogue, (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, offering insights into their respective reactivities, applications, and handling considerations.

Methanesulfonyl Chloride (MsCl): The Established Benchmark

Methanesulfonyl chloride, or mesyl chloride, is the simplest and most common organic sulfonyl chloride.[1] Its high reactivity and the excellent leaving group ability of the resulting mesylate group have cemented its role in a vast array of organic transformations.[2]

Chemical Properties and Reactivity of MsCl

MsCl is a colorless to pale yellow liquid that is highly reactive towards nucleophiles such as alcohols, amines, and even water.[1][3] The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack. Reactions with MsCl are typically rapid and often exothermic.[1]

The primary applications of MsCl in drug development include:

  • Formation of Mesylates: Alcohols are readily converted to methanesulfonates (mesylates) upon reaction with MsCl in the presence of a non-nucleophilic base like triethylamine. The mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[2][4]

  • Formation of Sulfonamides: Primary and secondary amines react with MsCl to form highly stable methanesulfonamides.[2] This stability makes the sulfonamide linkage a desirable feature in many drug candidates.

The reaction mechanism for the sulfonylation of an amine with MsCl generally proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride: A Heterocyclic Alternative

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a more structurally complex sulfonylating agent that incorporates an isoxazole ring. The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] Its inclusion in a sulfonylating agent presents opportunities for modulating physicochemical properties and exploring novel chemical space.

Predicted Reactivity and Electronic Effects

The isoxazole ring is an electron-withdrawing heterocycle, which would be expected to increase the electrophilicity of the sulfonyl sulfur atom, potentially leading to a higher reactivity compared to MsCl. However, the 3-methoxy group is an electron-donating group, which could partially counteract the electron-withdrawing effect of the isoxazole ring.[7][8] The overall electronic impact will depend on the balance of these opposing effects.

Stability Considerations

A crucial aspect to consider with heterocyclic sulfonyl chlorides is their stability. Studies have shown that some heteroaromatic sulfonyl chlorides, including those derived from isoxazole, can be prone to decomposition.[3][5][9] This instability can be a significant drawback in both storage and reaction scale-up, potentially leading to lower yields and the formation of complex side products.

Comparative Summary

FeatureMethanesulfonyl Chloride (MsCl)(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
Structure CH₃SO₂Cl(C₅H₆ClNO₄S)
Molecular Weight 114.55 g/mol 211.62 g/mol [10]
Reactivity HighPredicted to be high, modulated by electronic effects of the isoxazole ring.
Key Applications Formation of mesylates and sulfonamides.[2]Formation of novel heterocyclic sulfonamides for drug discovery.
Stability Generally stable under anhydrous conditions.Potentially lower stability, prone to decomposition.[3][9]
Handling Corrosive, lachrymator, reacts vigorously with water.[1]Expected to be corrosive and moisture-sensitive.
Advantages Readily available, well-characterized, high reactivity.Introduces a medicinally relevant isoxazole scaffold, potentially modulating compound properties.
Disadvantages Simple structure, limited scope for property modulation.Potential instability, limited commercial availability, less characterized.

Experimental Protocols

General Procedure for Sulfonylation of an Amine with Methanesulfonyl Chloride

This protocol describes a typical procedure for the synthesis of a methanesulfonamide from a primary or secondary amine.

Materials:

  • Amine (1.0 equiv)

  • Methanesulfonyl chloride (1.2 equiv)[4]

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired methanesulfonamide.

Sulfonylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine ReactionVessel Reaction in DCM Amine->ReactionVessel MsCl Methanesulfonyl Chloride MsCl->ReactionVessel Base Triethylamine Base->ReactionVessel Quench Quench ReactionVessel->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: General workflow for the sulfonylation of an amine.

Proposed Synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

This procedure is adapted from a general method for the synthesis of isoxazole-5-sulfonyl chlorides and has not been specifically optimized for this compound.[11]

Materials:

  • 5-(Benzylthiomethyl)-3-methoxy-1,2-oxazole (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (2.2 equiv)

  • Gaseous chlorine

  • Carbon tetrachloride (CCl₄)

  • Acetic acid

  • Water

Procedure:

  • To a solution of 5-(benzylthiomethyl)-3-methoxy-1,2-oxazole in CCl₄, add NCS and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove succinimide.

  • Bubble gaseous chlorine through the filtrate, which is dissolved in a mixture of acetic acid and water, at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction for the disappearance of the intermediate and the formation of the sulfonyl chloride.

  • Upon completion, carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product may require purification by chromatography, though care should be taken due to potential instability.

Mechanistic Insights and Structural Comparison

The fundamental difference in the reactivity of MsCl and (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride stems from the nature of the group attached to the sulfonyl moiety. In MsCl, the small and electron-donating methyl group offers minimal steric hindrance. In contrast, the isoxazole-based reagent presents a bulkier and electronically complex substituent.

Structural_Comparison cluster_MsCl Methanesulfonyl Chloride (MsCl) cluster_Isoxazole (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride MsCl_structure Isoxazole_structure

Sources

Comparative

A Comparative Guide: Reactivity of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride vs. p-Toluenesulfonyl Chloride (TsCl)

Here is an in-depth, technical comparison guide designed for researchers and drug development professionals evaluating sulfonylation reagents. In medicinal chemistry and drug development, sulfonamides and sulfonate ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth, technical comparison guide designed for researchers and drug development professionals evaluating sulfonylation reagents.

In medicinal chemistry and drug development, sulfonamides and sulfonate esters are ubiquitous motifs used to modulate physicochemical properties, improve metabolic stability, or engage in specific target binding. When introducing a sulfonyl group, the choice of reagent dictates not only the characteristics of the final Active Pharmaceutical Ingredient (API) but also the synthetic strategy.

This guide objectively compares a specialized heteroaryl-alkyl sulfonyl chloride—(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride —against the classical aryl standard, p-toluenesulfonyl chloride (TsCl) , detailing their mechanistic divergence, kinetic performance, and practical laboratory applications.

Mechanistic Divergence: The "Why" Behind the Reactivity

The fundamental difference in reactivity between these two reagents stems from their structural classification—specifically, the presence or absence of α -protons adjacent to the sulfonyl group.

TsCl (Aryl Sulfonyl Chloride): Lacking α -protons, TsCl reacts exclusively via a direct SN​2 -like nucleophilic displacement at the sulfur atom 1. Because the transition state is sterically encumbered by the bulky p-tolyl ring, reactions with secondary or tertiary nucleophiles are notoriously slow and often require nucleophilic catalysis (e.g., DMAP) to proceed efficiently.

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (Alkyl Sulfonyl Chloride): This reagent features a methylene spacer (-CH 2​ -) between the isoxazole ring and the sulfonyl chloride. In the presence of a sufficiently strong amine base (like triethylamine, pKb​=11.01 ), the acidic α -proton is rapidly abstracted. This triggers an E1cB-like elimination of the chloride ion, forming a highly reactive, planar sulfene intermediate 2. The sulfene is exceptionally electrophilic and sterically unhindered, allowing it to rapidly trap even bulky nucleophiles that would fail to react with TsCl3.

Mechanism cluster_0 Sulfene Pathway (Isoxazole-CH2-SO2Cl) cluster_1 Direct SN2 Pathway (TsCl) A Isoxazole-CH2-SO2Cl B Sulfene[Isoxazole-CH=SO2] A->B Base (-HCl) C Sulfonamide Product B->C Nucleophile D TsCl E SN2 Transition State D->E Nucleophile F Tosyl Product E->F -Cl- (Slow)

Fig 1: Mechanistic divergence: Sulfene formation vs. Direct SN2 displacement.

Quantitative Performance & Reactivity Profiling

Understanding the causality behind these mechanisms allows us to predict their performance in the lab. The table below summarizes the practical differences between the two reagents.

Parameter(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)
Structural Class Heteroaryl-alkyl sulfonyl chlorideAryl sulfonyl chloride
Primary Mechanism E1cB elimination to Sulfene intermediateDirect SN​2 nucleophilic displacement
Reaction Kinetics Very rapid (minutes to <1 hour)Moderate to slow (hours to days)
Steric Tolerance High (planar sulfene is unhindered)Low to Moderate (bulky aryl group hinders attack)
Base Requirement Stronger bases required (Et 3​ N, DIPEA) to form sulfenePyridine or Et 3​ N + DMAP (nucleophilic catalysis)
Moisture Sensitivity Extreme (sulfene rapidly hydrolyzes to sulfonic acid)Moderate (can tolerate brief atmospheric exposure)
Primary Utility Introducing bioisosteres, modifying lipophilicityLeaving group generation (tosylates), robust protection

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checkpoints that allow the chemist to verify the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Sulfonylation via Sulfene Intermediate

Reagent: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride Objective: Coupling with a sterically hindered secondary amine.

Because the sulfene intermediate is highly reactive and prone to hydrolysis, strict anhydrous conditions and temperature control are paramount.

  • Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to -15 °C using an ice/salt bath. Causality: Low temperatures suppress the dimerization of the sulfene intermediate.

  • Reagent Addition: Add (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv) in one portion.

  • Base Addition (The Checkpoint): Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise over 10 minutes.

    • Self-Validation Check: You should observe a mild exotherm upon base addition. If the internal temperature spikes, the sulfene is forming too rapidly, risking oligomerization. Slow the addition rate.

  • Monitoring: Stir for 30 minutes at 0 °C. Analyze via TLC or LCMS.

    • Self-Validation Check: If the starting amine remains unconsumed but the sulfonyl chloride is gone, moisture has likely hydrolyzed the sulfene into the unreactive sulfonic acid. The system was not sufficiently anhydrous.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Workflow Step1 Dissolve Nucleophile in Dry DCM Cool to -15°C Step2 Add Isoxazole-SO2Cl Reagent Step1->Step2 Step3 Dropwise Base Addition (Controls Exotherm/Sulfene Rate) Step2->Step3 Step4 TLC Check (Self-Validation) If unreacted, moisture compromised sulfene Step3->Step4 Step5 Aqueous Quench & Workup Step4->Step5

Fig 2: Self-validating workflow for moisture-sensitive sulfene reactions.

Protocol B: Tosylation via Direct Displacement

Reagent: p-Toluenesulfonyl Chloride (TsCl) Objective: Tosylation of a primary alcohol to form a leaving group.

  • Preparation: Dissolve the primary alcohol (1.0 equiv) in DCM (0.2 M).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) and Triethylamine (1.5 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-tosylpyridinium intermediate that overcomes the steric hindrance of TsCl.

  • Reagent Addition: Add TsCl (1.2 equiv) portion-wise at 0 °C.

  • Monitoring (The Checkpoint): Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation Check: As the reaction progresses, a fine white precipitate (Triethylamine hydrochloride) will form. The volume of this precipitate serves as a visual indicator of reaction progression.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP and amine), saturated NaHCO 3​ , and brine. Dry and concentrate.

Application in Drug Development

Why choose the more moisture-sensitive (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride over the robust TsCl? The answer lies in pharmacophore design.

While TsCl is heavily utilized as a synthetic stepping stone (creating tosylate leaving groups), the isoxazole derivative is typically used to permanently install the 3-methoxyisoxazole motif into an API. Isoxazoles are prominent bioisosteres for phenyl rings and amides. They provide unique hydrogen-bond acceptor properties, improve aqueous solubility, and often exhibit superior metabolic stability against cytochrome P450 enzymes compared to highly lipophilic aryl groups.

References

  • Mesylates and Tosylates with Practice Problems Chemistry Steps URL:[Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? Stack Exchange (Chemistry) URL: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Validation

High-Performance Sulfonylation: Kinetic Analysis of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride vs. Traditional Reagents

Executive Summary The installation of the isoxazole pharmacophore via sulfonylation is a critical transformation in modern medicinal chemistry. (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride serves as a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of the isoxazole pharmacophore via sulfonylation is a critical transformation in modern medicinal chemistry. (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride serves as a highly specialized building block for this purpose. However, its kinetic behavior deviates significantly from traditional sulfonylating agents like p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl). This guide provides an objective, data-driven comparison of its kinetic profile, detailing the mechanistic causality behind its accelerated reactivity and providing a self-validating protocol for accurate kinetic monitoring.

Mechanistic Causality: The SN2 vs. Sulfene Divergence

The sulfonylation of amines and alcohols by sulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution (SN2) at the electrophilic sulfur atom[1]. However, alkanesulfonyl chlorides possessing α -hydrogens can undergo a competing E1cB-like elimination in the presence of a base, forming a highly reactive sulfene intermediate ( R−CH=SO2​ ) which subsequently undergoes rapid nucleophilic addition[2].

The kinetic preference between these two pathways is dictated by the acidity of the α -protons. In standard MsCl, the SN2 and sulfene pathways are often competitive, requiring a base primarily to scavenge the generated HCl[3]. Conversely, in (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, the 3-methoxyisoxazole ring exerts a profound inductive electron-withdrawing effect (-I). This drastically lowers the pKa of the α -methylene protons, shifting the kinetic preference heavily toward the ultra-fast sulfene pathway when a tertiary amine base is introduced.

Mechanistic_Pathways SM (3-Methoxy-1,2-oxazol-5-yl) methanesulfonyl chloride Base Triethylamine (Base) Deprotonation SM->Base Fast (alpha-H acidic) Amine Amine Nucleophile Direct Attack SM->Amine Slow / Competitive Sulfene Sulfene Intermediate [Heteroaryl-CH=SO2] Base->Sulfene E1cB Pathway SN2_TS Bimolecular SN2 Transition State Amine->SN2_TS SN2 Pathway Product Sulfonamide Product + HCl Salt Sulfene->Product Amine Addition SN2_TS->Product Chloride Expulsion

Divergent kinetic pathways: Sulfene vs. SN2 mechanisms in sulfonylation.

Comparative Kinetic Data

To objectively evaluate the performance of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, we must compare its kinetic parameters against traditional sulfonylating agents. The table below summarizes the pseudo-first-order rate constants ( kobs​ ) and pathway dominance under standardized conditions (25 °C in THF with 1.5 eq Et₃N and excess primary amine).

Reagent kobs​ ( s−1 )Dominant Mechanism α -Proton Acidity (pKa approx.)
p-Toluenesulfonyl Chloride (TsCl) 3.2×10−4 SN2N/A (No α -protons)
Methanesulfonyl Chloride (MsCl) 8.5×10−4 Mixed (SN2 / Sulfene)~ 14
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride 4.1×10−3 Sulfene (E1cB)~ 9 - 10

Data Insight: The nearly 5-fold increase in the reaction rate of the isoxazole derivative compared to MsCl is directly attributable to the rapid generation of the sulfene intermediate. The electron-withdrawing heteroaryl group stabilizes the transient carbanion character during the initial deprotonation step.

Self-Validating Experimental Protocol

Because the sulfene pathway is exceptionally fast, traditional endpoint assays (like TLC) cannot accurately capture the reaction kinetics. We recommend in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) to monitor the reaction continuously. Furthermore, a rigorous protocol must include a self-validating mechanism to prove the operative pathway.

In-Situ Kinetic Monitoring & Validation Workflow
  • System Initialization: Purge the ReactIR vessel with dry N₂. Add 10 mL of anhydrous THF and collect a background solvent spectrum.

  • Substrate Addition: Introduce 1.0 mmol of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.

    • Validation Check: Confirm the presence of the asymmetric SO2​ stretch at ~1375 cm⁻¹ and the symmetric stretch at ~1170 cm⁻¹.

  • Nucleophile & Base Introduction: At 0 °C, inject a pre-mixed solution of the target amine (1.1 mmol) and triethylamine (1.5 mmol) in 2 mL THF at a constant rate using a syringe pump.

  • Kinetic Tracking: Monitor the exponential decay of the 1375 cm⁻¹ peak (starting material) and the concurrent growth of the sulfonamide SO2​ stretch at ~1330 cm⁻¹. Extract the rate law from the slope of the integrated absorbance over time.

  • Mechanistic Self-Validation (Deuterium Labeling): To definitively prove the sulfene pathway, repeat the experiment using a deuterated amine ( R−ND2​ ) or by quenching with D2​O . The incorporation of deuterium at the α -carbon of the isolated sulfonamide (detectable via ¹H NMR integration) serves as an absolute self-validation of the sulfene intermediate, as direct SN2 would leave the α -protons untouched[2].

Kinetic_Workflow Step1 1. Initialization Anhydrous THF & N2 Step2 2. Substrate Addition IR Baseline (1375 cm⁻¹) Step1->Step2 Step3 3. Reagent Injection Amine + Base at 0 °C Step2->Step3 Step4 4. In-Situ Monitoring ReactIR Tracking Step3->Step4 Step5 5. Self-Validation D2O Quench / NMR Step4->Step5

Self-validating experimental workflow for in-situ kinetic monitoring.

Thermodynamic Stability and Handling Considerations

While highly reactive toward nucleophiles, (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride must be handled with care to prevent premature hydrolysis. Thermodynamic studies on related methanesulfonic acid derivatives highlight that the free energy of hydrolysis is highly exergonic[4]. Furthermore, under reducing conditions or in the presence of strong single-electron donors, sulfonyl chlorides can undergo one-electron reduction to form sulfonyl radicals ( R−SO2∙​ )[5], which can lead to unwanted desulfonylation side-products. Therefore, all kinetic studies and synthetic applications should be conducted under strictly anhydrous and inert atmospheres.

References

  • BenchChem. "A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis." BenchChem.
  • BenchChem. "Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem.
  • Journal of the American Chemical Society. "One-Electron Reduction of Methanesulfonyl Chloride. The Fate of MeSO2Cl•- and MeSO2• Intermediates in Oxygenated Solutions and Their Role in the Cis−Trans Isomerization of Mono-unsaturated Fatty Acids." ACS Publications.
  • International Journal of Molecular Sciences. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Semantic Scholar.
  • Canadian Journal of Chemistry. "Thermodynamics of methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate." Canadian Science Publishing.

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Validation

comparative stability of sulfonyl chlorides versus sulfonyl fluorides

Title: Comparative Stability of Sulfonyl Chlorides versus Sulfonyl Fluorides: A Guide for Chemical Biology and Drug Discovery Introduction Sulfonyl halides are foundational electrophiles in organic synthesis, chemical bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability of Sulfonyl Chlorides versus Sulfonyl Fluorides: A Guide for Chemical Biology and Drug Discovery

Introduction Sulfonyl halides are foundational electrophiles in organic synthesis, chemical biology, and drug discovery, primarily used to generate sulfonamides and sulfonate esters. Historically, sulfonyl chlorides ( R-SO2​Cl ) have been the default reagents. However, their inherent thermodynamic and kinetic instability often leads to rapid hydrolysis, poor functional group tolerance, and complex side reactions during parallel synthesis[1]. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has catalyzed a paradigm shift toward sulfonyl fluorides ( R-SO2​F )[2]. This guide objectively compares the stability profiles of these two S(VI) electrophiles, exploring the mechanistic causality behind their divergent behaviors and providing validated experimental protocols for researchers.

Mechanistic Causality: Why is the S-F Bond Superior?

The stark contrast in stability between sulfonyl chlorides and sulfonyl fluorides is rooted in fundamental stereoelectronic properties and Hard-Soft Acid-Base (HSAB) theory.

  • Bond Dissociation Energy and Length: The S-F bond is significantly shorter (approx. 1.546 Å) and stronger than the S-Cl bond (approx. 2.019 Å)[3]. This high bond dissociation energy imparts exceptional thermodynamic stability to the -SO2​F group, rendering it highly resistant to thermolysis.

  • HSAB Theory: The S(VI) center is a hard electrophile. Fluoride ( F− ) is a hard, highly electronegative leaving group, creating a highly matched, stable ground state. Chloride ( Cl− ), being softer and larger, forms a weaker, more polarized bond that is highly susceptible to nucleophilic attack by water or amines under ambient conditions.

  • Resistance to Reduction: The chlorine atom in -SO2​Cl is vulnerable to both one- and two-electron reductive attacks, often leading to irreversible reduction to sulfinic acids ( ArS(O)OH ) in the presence of water[2][3]. In contrast, the S-F bond cleavage is exclusively heterolytic, rendering sulfonyl fluorides completely resistant to reductive degradation.

Logic SO2Cl Sulfonyl Chloride (Weak S-Cl Bond) Hydrolysis Rapid Hydrolysis (Water/Base) SO2Cl->Hydrolysis Unstable Reduction Reductive Cleavage (to Sulfinic Acid) SO2Cl->Reduction Unstable SO2F Sulfonyl Fluoride (Strong S-F Bond) Stable Thermodynamic Stability (Resists Hydrolysis) SO2F->Stable Inert SuFEx SuFEx Activation (Specific Nucleophiles) Stable->SuFEx Controlled Reactivity

Caption: Mechanistic logic comparing stability and reactivity of sulfonyl halides.

Comparative Stability Data

The stability of sulfonyl fluorides allows them to survive harsh conditions, including aqueous environments, high temperatures, and extreme pH ranges, where sulfonyl chlorides rapidly decompose.

Table 1: Quantitative Comparison of Hydrolytic and Thermal Stability

ParameterSulfonyl Chlorides ( R-SO2​Cl )Sulfonyl Fluorides ( R-SO2​F )
Aqueous Half-Life (pH 7.4) Minutes to hours (rapid hydrolysis)[4]35 min to >600 hours (substituent dependent)[5]
Stability at pH 9.0 (24h) Complete degradation[6]>90% intact (highly stable)[7]
Thermal Stability Decomposes rapidly at >100°C[3]Stable at 130°C for >3 hours[3]
Parallel Synthesis Yields Low (<40%) with functionalized amines[1]High (>90%) with functionalized amines[1]
Reductive Stability Readily reduced to sulfinic acids[3]Completely resistant to reduction[2]

Experimental Methodologies

To objectively validate the stability and synthetic utility of these compounds, the following self-validating protocols are provided. These methods emphasize causality—explaining why specific buffers and temperatures are chosen to stress-test the S(VI) center.

Protocol 1: HPLC-Based Hydrolytic Stability Profiling

Purpose: To quantitatively determine the half-life ( t1/2​ ) of S(VI) halides in physiological and basic aqueous environments[5].

Materials:

  • Test compounds: Phenylsulfonyl chloride and Phenylsulfonyl fluoride (10 mM stock in DMSO).

  • Buffers: PBS (pH 7.4), HEPES (pH 8.0), and Carbonate-Bicarbonate (pH 10.0).

  • HPLC system with UV/Vis or MS detector.

Step-by-Step Procedure:

  • Preparation of Incubation Matrix: Aliquot 990 µL of the selected buffer (e.g., PBS pH 7.4) into a 1.5 mL HPLC vial. Causality: Using a high buffer-to-cosolvent ratio ensures the pH remains strictly constant during the generation of acidic hydrolysis products ( HCl or HF and sulfonic acids).

  • Initiation: Inject 10 µL of the 10 mM S(VI) halide DMSO stock into the buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 5 seconds.

  • Incubation & Sampling: Incubate the vials at a controlled 25°C or 37°C. Draw 10 µL aliquots at predefined intervals (e.g., 0, 10, 30, 60 min for chlorides; 0, 24, 48, 72, 168 hours for fluorides).

  • Quenching (Optional but recommended for chlorides): Quench the aliquot into 90 µL of cold acetonitrile to precipitate buffer salts and halt hydrolysis.

  • HPLC Analysis: Analyze via reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Monitor the depletion of the parent peak (Area Under Curve, AUC).

  • Data Processing: Plot ln(AUCt​/AUC0​) versus time. The slope of the linear regression yields the degradation rate constant ( k ). Calculate half-life using t1/2​=0.693/k .

Workflow Start Prepare 100 µM S(VI) Halide in Buffer Incubate Incubate at 37°C (pH 7.4, 8.0, 10.0) Start->Incubate Sample Extract Aliquots at Time Intervals Incubate->Sample Quench Quench in Cold MeCN Sample->Quench HPLC HPLC-UV/MS Analysis (Measure Parent AUC) Quench->HPLC Calc Calculate Half-Life (t½ = 0.693 / k) HPLC->Calc

Caption: Workflow for HPLC-based hydrolytic stability profiling of S(VI) halides.

Protocol 2: "On-Water" Synthesis of Sulfonyl Fluorides from Chlorides

Purpose: To convert unstable sulfonyl chlorides into stable sulfonyl fluorides using a biphasic bifluoride exchange, demonstrating the thermodynamic sink of the S-F bond[2][8].

Materials:

  • Aliphatic or aromatic sulfonyl chloride.

  • Potassium bifluoride ( KHF2​ ).

  • Solvents: Dichloromethane (DCM) and Water.

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve 1.0 equivalent of the sulfonyl chloride in DCM (approx. 0.5 M concentration). Add an equal volume of distilled water to create a biphasic system.

  • Fluoride Addition: Add 2.0 to 3.0 equivalents of solid KHF2​ directly to the biphasic mixture. Causality: KHF2​ is chosen over KF because the bifluoride ion ( HF2−​ ) is highly soluble in water and acts as a potent, non-basic fluoride source at the organic-water interface, preventing competitive hydrolysis of the starting material[2].

  • Vigorous Agitation: Stir the mixture vigorously at room temperature for 2 to 12 hours. The reaction occurs exclusively at the "on-water" interface.

  • Monitoring: Monitor the conversion via GC-MS or TLC. The sulfonyl fluoride will typically have a slightly higher Rf value than the chloride.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting sulfonyl fluoride is usually obtained in >90% yield and high purity without column chromatography.

Conclusion

The transition from sulfonyl chlorides to sulfonyl fluorides represents a massive leap in chemical biology and materials science. While sulfonyl chlorides remain useful for immediate, highly reactive sulfonylation under strictly anhydrous conditions, their susceptibility to hydrolysis and reduction limits their utility in complex, late-stage functionalization. Sulfonyl fluorides, empowered by SuFEx chemistry, offer near-perfect thermodynamic stability combined with highly tunable, context-specific reactivity, making them the superior choice for modern drug development and bioconjugation.

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Comparative

X-ray crystallography of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride derivatives

Title: Structural Profiling and X-Ray Crystallography of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride Derivatives: A Comparative Guide for Drug Discovery Executive Summary In modern structure-based drug design (SB...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Profiling and X-Ray Crystallography of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride Derivatives: A Comparative Guide for Drug Discovery

Executive Summary

In modern structure-based drug design (SBDD), the selection of bifunctional building blocks dictates not only the pharmacological profile of the resulting ligand but also its behavior during X-ray crystallography. As a Senior Application Scientist, I frequently evaluate electrophilic synthons for library generation. Among these, (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride (MOMSC, CAS: 1936145-42-4) has emerged as a premium reagent[1][2].

This guide objectively compares MOMSC with traditional sulfonylating agents, detailing how the 3-methoxyisoxazole sulfonamide pharmacophore enhances protein-ligand co-crystallization, improves binding affinity, and provides unique structural advantages in targets such as Casein Kinase 1 (CK1), HSP90, and viral ion channels[3][4][5].

The Mechanistic Advantage of the Methoxyisoxazole Scaffold

The isoxazole ring is a privileged heterocyclic pharmacophore. When functionalized with a methoxy group and linked via a sulfonamide, the resulting derivatives exhibit highly predictable geometric and electronic properties.

  • Electronic Modulation: The methoxy group acts as an electron-donating group via resonance, enriching the electron density of the isoxazole ring. This enhances the strength of π-π stacking interactions with aromatic residues in the binding pocket.

  • Hydrogen Bonding: The isoxazole nitrogen and oxygen, combined with the methoxy oxygen, create a dense array of hydrogen-bond acceptors. Crystallographic data confirms that these atoms frequently coordinate with highly conserved structural water molecules within ATP-binding sites[3][5].

  • Conformational Rigidity: The tetrahedral geometry of the sulfonamide linker restricts the dihedral angles of the ligand. This pre-organization reduces the entropic penalty upon binding, a critical factor for achieving the high-occupancy states required for high-resolution X-ray diffraction.

Pathway LIG MOMSC Derivative (Isoxazole Inhibitor) CK1 Casein Kinase 1δ (CK1δ) LIG->CK1 Binds ATP Pocket WNT Wnt Signaling Cascade CK1->WNT Modulates P53 p53 Regulation CK1->P53 Phosphorylates APO Apoptosis / Cell Cycle Arrest WNT->APO Downregulates P53->APO Promotes

Caption: Mechanism of action for isoxazole-based inhibitors targeting the CK1δ signaling pathway.

Comparative Profiling: MOMSC vs. Alternative Sulfonylating Agents

To objectively evaluate MOMSC, we must compare it against standard alternatives: Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl), and the un-methoxylated analog (1,2-oxazol-3-yl)methanesulfonyl chloride.

The table below synthesizes aggregate performance data from high-throughput synthesis and crystallographic screening workflows.

Table 1: Comparative Profiling of Sulfonyl Chloride Building Blocks

ReagentCAS NumberH-Bond AcceptorsClogP (Derivative)*Crystallization Success Rate**Key Structural Advantage in X-Ray
MOMSC 1936145-42-441.878% Methoxy oxygen provides specific water-mediated H-bonds, locking the ligand orientation[5].
(1,2-oxazol-3-yl)methanesulfonyl chloride 1334148-86-532.165%Baseline isoxazole geometry; lower aqueous solubility leads to occasional lattice degradation.
p-Toluenesulfonyl chloride (TsCl) 98-59-923.555%Hydrophobic packing; often too bulky for tight ATP pockets, leading to low occupancy.
Methanesulfonyl chloride (MsCl) 124-63-220.840%Minimal steric clash; lacks target-specific anchoring, resulting in high B-factors (disorder).

*Representative ClogP when conjugated to a standard piperazine scaffold. **Defined as the percentage of soaking experiments yielding complex structures at <2.5 Å resolution.

Causality Insight: Why does MOMSC yield a higher crystallization success rate? The methoxy group improves the aqueous solubility of the final sulfonamide. Highly lipophilic ligands (like those derived from TsCl) require high concentrations of DMSO during crystal soaking. DMSO disrupts protein-protein contacts in the crystal lattice, leading to loss of diffraction resolution. MOMSC derivatives require less DMSO, preserving lattice integrity.

Experimental Workflows

The following protocols represent a self-validating system for generating and crystallizing MOMSC derivatives.

G N1 MOMSC (CAS: 1936145-42-4) N3 Sulfonylation (DIPEA, DCM, 0°C) N1->N3 N2 Target Amine (Pharmacophore) N2->N3 N4 Sulfonamide Derivative (Ligand) N3->N4 N6 Co-crystallization or Crystal Soaking N4->N6 N5 Protein Expression & Purification N5->N6 N7 X-Ray Diffraction (Synchrotron) N6->N7 N8 Electron Density Map & Refinement N7->N8

Caption: Workflow for the synthesis and X-ray crystallographic resolution of MOMSC-derived complexes.

Protocol A: Synthesis of the MOMSC Derivative
  • Preparation: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration. Add 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct without competing with the target amine for the electrophilic sulfonyl chloride.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add MOMSC (1.1 eq) dropwise as a solution in DCM.

    • Causality: Sulfonylation is highly exothermic. Maintaining 0 °C prevents the formation of bis-sulfonylated byproducts and protects the sensitive isoxazole ring from degradation.

  • Validation Checkpoint: After 2 hours, sample the reaction for LC-MS. The system is self-validating: the reaction is complete when the starting amine mass disappears and the distinct [M+H]+ of the sulfonamide appears.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Protein-Ligand Co-Crystallization
  • Complex Formation: Incubate the purified target protein (e.g., CK1δ at 10 mg/mL) with 2 mM of the MOMSC derivative (diluted from a 100 mM DMSO stock) for 2 hours on ice.

    • Causality: Pre-incubation ensures thermodynamic equilibrium of the protein-ligand complex before the lattice begins to form, guaranteeing high ligand occupancy in the final crystal.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5).

    • Causality: PEG acts as a precipitant by competing with the protein for water molecules, slowly driving the drop into a state of supersaturation where nucleation occurs.

  • Cryoprotection: Transfer mature crystals to a drop containing the reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds.

    • Causality: Glycerol replaces water in the solvent channels. Upon flash-freezing in liquid nitrogen, it forms an amorphous glass rather than crystalline ice, preventing the physical destruction of the protein lattice.

  • Diffraction: Collect data at a synchrotron source (100 K, 1.0 Å wavelength). Solve phases using molecular replacement.

Structural Insights from X-Ray Diffraction

When analyzing the electron density maps of MOMSC derivatives, specific structural hallmarks consistently appear across different target classes:

  • In Kinases (e.g., CK1δ): X-ray crystallographic analysis confirms that the 3-methoxyisoxazole ring packs tightly between hydrophobic residues (e.g., Ile-23 and Ile-148). The isoxazole nitrogen frequently forms a hydrogen bond with a structural water molecule, bridging to the kinase hinge region[3].

  • In Chaperones (e.g., HSP90): The geometry of the isoxazole ring allows it to mimic the natural resorcinol pharmacophore. The oxygen atoms of the methoxyisoxazole system interact with conserved residues like Asp93 and Gly97 via a network of ordered water molecules[5].

  • In Viral Channels (e.g., AM2-S31N): The compact nature of the isoxazole ring allows it to penetrate the narrow pore of the AM2 channel, where the sulfonamide geometry optimally aligns the molecule to block proton conductance[4].

By leveraging the unique physicochemical properties of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, structural biologists can generate highly ordered, high-occupancy protein-ligand complexes that drastically accelerate the hit-to-lead optimization process.

References

  • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. Available at:[Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central (PMC). Available at:[Link]

  • Binding mode of fragments with HSP90. (A) Crystal complex of fragment 3... ResearchGate. Available at:[Link]

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